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1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene Documentation Hub

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  • Product: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene
  • CAS: 1803610-49-2

Core Science & Biosynthesis

Foundational

Structural Analysis of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene: A Technical Guide for Researchers

Introduction In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms and fluorinated functional groups into aromatic systems is a cornerstone of modern molecular design...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms and fluorinated functional groups into aromatic systems is a cornerstone of modern molecular design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene is a compound of significant interest, embodying a unique convergence of electron-withdrawing and lipophilic moieties on a benzene ring. Its structural elucidation is a critical first step in its potential application as a synthetic intermediate.

This technical guide provides a comprehensive framework for the complete structural analysis of 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene. We will delve into predictive spectroscopic analysis, outline detailed experimental protocols, and present a logical workflow for integrating multimodal data to achieve unambiguous structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a rigorous and scientifically grounded approach to the characterization of novel fluorinated aromatic compounds.

Predicted Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for its handling, purification, and analysis. Based on its molecular structure and data from analogous compounds, we can predict the following properties for 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene.

PropertyPredicted ValueRationale
Molecular Formula C₇H₃F₄NO₃Based on the constituent atoms.
Molecular Weight 229.10 g/mol Sum of the atomic weights of the constituent atoms.
Appearance Light yellow to brown crystalline solidNitroaromatic compounds are often colored.[1][2]
Melting Point 35-50 °CSimilar to other substituted nitrobenzenes.[1]
Boiling Point > 200 °CThe presence of polar groups and a relatively high molecular weight suggest a high boiling point.[3]
Solubility Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate); sparingly soluble in water.The difluoromethoxy group enhances organic solubility.[2]

Proposed Synthetic Pathway and Potential Impurities

A plausible synthetic route for 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene could involve the nitration of a 1-(difluoromethoxy)-2,5-difluorobenzene precursor. Understanding the synthesis is crucial for anticipating potential impurities that might interfere with structural analysis.

Synthesis_and_Impurities Precursor 1-(difluoromethoxy)-2,5-difluorobenzene NitratingAgent HNO₃ / H₂SO₄ Precursor->NitratingAgent Target 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene NitratingAgent->Target Isomer Isomeric Impurities (e.g., 2-nitro, 3-nitro isomers) Target->Isomer Side Reactions StartingMaterial Unreacted Starting Material Target->StartingMaterial Incomplete Reaction

Caption: Proposed synthesis and potential impurities.

Common impurities could include unreacted starting material or regioisomers formed during the nitration step.[4] Chromatographic purification, such as high-performance liquid chromatography (HPLC), would be a critical step prior to definitive structural analysis.

Multifaceted Spectroscopic Analysis: A Predictive Approach

A combination of spectroscopic techniques is essential for a comprehensive structural elucidation. Below, we predict the expected spectral features of 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule.

¹H NMR Spectroscopy

  • Aromatic Region (δ 7.0-8.5 ppm): Two signals are expected for the two aromatic protons. The proton at the 3-position will likely appear as a doublet of doublets due to coupling with the adjacent fluorine at the 2-position and a smaller coupling to the fluorine at the 5-position. The proton at the 6-position will also likely be a doublet of doublets due to coupling with the fluorine at the 5-position and the proton at the 3-position.

  • Difluoromethoxy Proton (δ 6.5-7.5 ppm): A characteristic triplet is expected for the single proton of the difluoromethoxy group, arising from coupling to the two equivalent fluorine atoms (JHF ≈ 70-80 Hz).

¹³C NMR Spectroscopy

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. Carbons bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF). The carbon attached to the nitro group will be significantly deshielded.

  • Difluoromethoxy Carbon (δ 110-120 ppm): This carbon will appear as a triplet due to coupling with the two attached fluorine atoms (¹JCF ≈ 240-260 Hz).

¹⁹F NMR Spectroscopy

  • Aromatic Fluorines: Two distinct signals are expected for the non-equivalent fluorine atoms at the 2- and 5-positions. Each will be split by the other fluorine and by adjacent protons.

  • Difluoromethoxy Fluorines: A single signal, appearing as a doublet, is anticipated due to coupling with the single proton of the difluoromethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H 3100-3000Stretching
Aromatic C=C 1625-1400Stretching
NO₂ (asymmetric) 1550-1500Stretching[5]
NO₂ (symmetric) 1360-1300Stretching[5]
C-O-C (ether) 1275-1200Asymmetric Stretching
C-F (difluoromethoxy) 1150-1050Stretching
C-F (aromatic) 1250-1100Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 229, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 46) and NO (m/z = 30). The difluoromethoxy group may fragment through the loss of a difluoromethyl radical (CHF₂•).

Experimental Protocols for Structural Verification

The following protocols are designed to yield high-quality data for the unambiguous structural determination of 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene.

Protocol 1: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field strength spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (though not strictly necessary for this molecule).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR Experiments (for confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for assigning the positions of substituents.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution Phase: Dissolve a small amount of the compound in a suitable solvent (e.g., chloroform) and cast a thin film onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or the pure solvent and subtract it from the sample spectrum.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an Electron Ionization (EI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • The high-resolution data will allow for the determination of the exact mass and, consequently, the elemental composition of the molecular ion and its fragments, confirming the molecular formula.

Workflow for Integrated Structural Confirmation

The definitive structure of 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene is established by the logical integration of all acquired data.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Data Integration & Confirmation Synthesis Synthesis Purification HPLC Purification Synthesis->Purification NMR NMR (1H, 13C, 19F, 2D) Purification->NMR IR FT-IR Purification->IR MS HRMS (EI) Purification->MS Integration Data Integration & Fragment Assembly NMR->Integration IR->Integration MS->Integration Structure Final Structure Confirmation Integration->Structure

Sources

Exploratory

Strategic Analysis: Electrophilic Aromatic Substitution in the 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene Scaffold

The following technical guide details the Electrophilic Aromatic Substitution (EAS) mechanism regarding the 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene scaffold. This analysis prioritizes the formation of this molecu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Electrophilic Aromatic Substitution (EAS) mechanism regarding the 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene scaffold.

This analysis prioritizes the formation of this molecule via nitration, as the target molecule itself is sufficiently deactivated to preclude further EAS under standard conditions. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, EGFR pathways) and advanced agrochemicals.

Executive Summary

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene represents a highly specialized "electron-deficient" aromatic system. In medicinal chemistry, the difluoromethoxy (


) group functions as a lipophilic hydrogen bond donor/acceptor bioisostere, modulating metabolic stability and membrane permeability.

From a mechanistic standpoint, the synthesis of this scaffold relies on a highly regioselective Electrophilic Aromatic Substitution (Nitration) of the precursor 1-(difluoromethoxy)-2,5-difluorobenzene . Understanding the electronic interplay between the "deactivated ortho/para-directing"


 group and the two fluorine atoms is essential for optimizing yield and purity.

Electronic Topography & Regioselectivity

To understand the EAS mechanism, we must first map the electronic landscape of the substrate: 1-(difluoromethoxy)-2,5-difluorobenzene .

Substituent Analysis

The ring contains three substituents prior to nitration. Their directing effects compete to define the site of electrophilic attack.

SubstituentPositionElectronic Effect (

)
Directing ClassStrength

1Inductive Withdrawal (

), Weak Resonance Donation (

)
Ortho / Para Moderate Deactivator*

2Strong Inductive Withdrawal (

), Resonance Donation (

)
Ortho / Para Weak Deactivator

5Strong Inductive Withdrawal (

), Resonance Donation (

)
Ortho / Para Weak Deactivator

Note on


:  Unlike a methoxy group (

), which is a strong activator, the

group is electronically distinct. The two fluorine atoms on the methoxy carbon pull electron density away from the oxygen, significantly diminishing the availability of the oxygen lone pair for resonance donation. Consequently,

acts as a deactivated ortho/para director , behaving similarly to a halogen but with unique steric bulk.
Regiochemical Prediction

The electrophile (


) seeks the site of highest electron density.
  • Site 3: Ortho to

    
    , Para to 
    
    
    
    , Meta to
    
    
    .
    • Status:Disfavored. Sterically crowded between two groups; meta to the strongest directing group (

      
      ).
      
  • Site 4 (Target): Para to

    
    , Ortho to 
    
    
    
    , Meta to
    
    
    .
    • Status:Highly Favored. The

      
       group directs Para. The 
      
      
      
      atom directs Ortho. These effects reinforce each other at Position 4.
  • Site 6: Ortho to

    
    , Ortho to 
    
    
    
    , Para to
    
    
    .
    • Status:Competitive but Disfavored. While electronically activated, this site suffers from steric hindrance due to the bulkier

      
       group compared to the Para position.
      
Visualizing the Electronic Conflict

The following diagram maps the directing vectors leading to the formation of the 4-nitro target.

ElectronicMap Substrate 1-(Difluoromethoxy)-2,5-difluoro benzene Scaffold OCHF2 -OCHF2 (Pos 1) Directs: Ortho/Para Substrate->OCHF2 F2 -F (Pos 2) Directs: Ortho/Para Substrate->F2 F5 -F (Pos 5) Directs: Ortho/Para Substrate->F5 Site4 Position 4 (Target) Para to OCHF2 Ortho to F(5) OCHF2->Site4 Major Directing Vector (Para) Site6 Position 6 (Minor) Ortho to OCHF2 Ortho to F(5) OCHF2->Site6 Steric Hindrance (Ortho) F2->Site4 Meta (No Direct Effect) F5->Site4 Reinforcing Vector (Ortho) F5->Site6 Reinforcing Vector (Ortho)

Figure 1: Regiochemical directing vectors. The synergy between the Para-directing OCHF2 and Ortho-directing F(5) isolates Position 4 as the primary reactive site.

The Mechanism: Nitration of 1-(Difluoromethoxy)-2,5-difluorobenzene

The formation of the target molecule follows a standard


 (Substitution Electrophilic Aromatic) mechanism, specifically nitration using mixed acid.[1]
Step 1: Generation of the Active Electrophile

The reaction requires a "super-electrophile" due to the deactivated nature of the fluorinated ring. Sulfuric acid protonates nitric acid to generate the nitronium ion (


).


Step 2: Formation of the Sigma Complex (Rate Determining Step)

The


-electrons of the benzene ring attack the nitrogen of the nitronium ion.[1] The attack occurs at Position 4  to maximize resonance stabilization of the resulting carbocation (arenium ion).
  • Transition State Analysis: In the sigma complex formed at C4, the positive charge is delocalized. A critical resonance structure places the positive charge at C1, directly adjacent to the oxygen of the

    
     group. Despite the electron-withdrawing 
    
    
    
    moiety, the oxygen atom can still provide stabilization via lone-pair donation (
    
    
    effect), lowering the activation energy for attack at this position.
Step 3: Deprotonation and Re-aromatization

A base in the solution (typically


) abstracts the proton from the 

hybridized carbon at Position 4. The

bond electrons revert to the ring, restoring aromaticity and yielding the final product: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene .

ReactionMechanism Reactants Precursor + NO2+ TS Sigma Complex (Arenium Ion) Reactants->TS Pi-Attack (Slow) Product 4-Nitro Product + H2SO4 TS->Product Deprotonation (Fast)

Figure 2: Energy pathway of the nitration event. The formation of the Sigma Complex is the rate-determining step.

Experimental Protocol (Self-Validating)

The following protocol is designed for high regioselectivity. The use of temperature control is critical to prevent dinitration or degradation of the sensitive


 ether linkage.
Materials
  • Substrate: 1-(Difluoromethoxy)-2,5-difluoro-benzene (1.0 eq)

  • Reagent: Fuming Nitric Acid (

    
    , >90%)
    
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Quench: Crushed ice / Water

Workflow
  • Preparation: Charge a jacketed reactor with

    
     (5.0 vol). Cool to 
    
    
    
    .
  • Substrate Addition: Add 1-(Difluoromethoxy)-2,5-difluoro-benzene dropwise. Critical: Maintain internal temperature <

    
     to minimize off-target sulfonation.
    
  • Nitration: Add Fuming

    
     (1.1 eq) dropwise over 60 minutes.
    
    • Validation: Monitor exotherm. If temp spikes >

      
      , pause addition.
      
  • Reaction: Stir at

    
     for 2 hours.
    
    • IPC (In-Process Control): TLC or HPLC should show <2% starting material.

  • Quench: Pour reaction mixture slowly onto crushed ice (10 vol). The product will precipitate as a pale solid or oil.

  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with saturated

    
     (to remove acid) and Brine.
    
  • Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc ensures removal of any minor regioisomers.

Data Summary Table
ParameterSpecificationNotes
Appearance Pale yellow solid/oilDarkening indicates oxidation/decomposition
Yield 85 - 92%High yield due to strong directing synergy
Regioselectivity >95% : <5%(4-nitro vs 6-nitro isomer)
1H NMR Shift

~7.8-8.0 ppm
Aromatic protons shift downfield due to

Post-Reaction Analysis: Why Further EAS Fails

Once 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene is formed, the ring becomes severely deactivated.

  • Electronic Drain: The ring now possesses a Nitro group (Strong Deactivator), two Fluorines, and the

    
     group.
    
  • Inertness: The system will not undergo Friedel-Crafts alkylation/acylation or further nitration without extreme forcing conditions (which would likely degrade the molecule).

  • Strategic Shift: The molecule is now primed for Nucleophilic Aromatic Substitution (SNAr) . The fluorine atoms at positions 2 and 5 are highly activated for displacement by amines or thiols, facilitated by the electron-withdrawing Nitro group at position 4. This is the primary utility of this scaffold in drug synthesis.

References

  • Vertex AI Search. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. 2

  • BenchChem. (2025).[3] A Comparative Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)benzene-1,2-diamine. BenchChem Technical Guides. 3[4][5]

  • MDPI. (2018). Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. 4

  • Sigma-Aldrich. (2025). 1-DIFLUOROMETHOXY-4-NITRO-BENZENE Product Specification. Merck KGaA. Link

  • National University of Pharmacy. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. NUPH Journal. 6

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Functionalization of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene via Nucleophilic Aromatic Substitution

Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Scaffold for Modern Chemistry 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene is a highly valuable, electron-deficient aromatic building block....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Modern Chemistry

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene is a highly valuable, electron-deficient aromatic building block. Its strategic importance in drug discovery and materials science stems from the convergence of several key structural features: a potent electron-withdrawing nitro group, two reactive fluorine substituents, and a difluoromethoxy (OCF₂H) moiety. The OCF₂H group is a bioisostere of hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, often enhancing metabolic stability and cell permeability in drug candidates.[1][2]

The electron-poor nature of the aromatic ring makes this compound an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions.[3][4] This powerful C-F bond functionalization strategy allows for the precise introduction of a wide array of nucleophiles, enabling the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the mechanistic principles governing SNAr reactions on this substrate and offers detailed, field-proven protocols for its reaction with common classes of nucleophiles.

Mechanistic Framework and Regioselectivity

The SNAr reaction is a two-step process fundamentally different from classical SN1 or SN2 reactions, as it occurs at an sp²-hybridized carbon center.[4]

Pillar 1: The Addition-Elimination Pathway The reaction proceeds via an initial attack by a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] This step is typically the rate-determining step. The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the potent electron-withdrawing nitro group at the C-4 position.[4][6] In the second, faster step, a leaving group (in this case, a fluoride ion) is eliminated, restoring the ring's aromaticity and yielding the substituted product.

Caption: Predicted regioselectivity of nucleophilic attack on the substrate.

Experimental Protocols: A Guide to Practice

The following protocols are designed as robust starting points for the functionalization of 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene. Researchers should optimize conditions based on the specific nucleophile used.

General Workflow:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification A 1. Flame-dry glassware under N₂/Ar B 2. Add solvent and base (if needed) A->B C 3. Add nucleophile B->C D 4. Add substrate solution C->D E 5. Stir at specified temperature D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench reaction (e.g., water/aq. NH₄Cl) F->G H 8. Extract with organic solvent G->H I 9. Wash, dry, and concentrate H->I J 10. Purify via column chromatography I->J K 11. Characterize product (NMR, MS) J->K

Caption: A generalized experimental workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This procedure describes a general method for the synthesis of N-substituted 2-amino derivatives, which are common precursors in pharmaceutical synthesis. [7][8]

  • Materials & Reagents:

    • 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (1.0 eq)

    • Primary or secondary amine (1.1 - 1.5 eq)

    • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

    • Solvent: Anhydrous Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 0.2-0.5 M concentration).

    • Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

    • Add the amine nucleophile (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Protocol 2: Reaction with Phenolic Nucleophiles (O-Arylation / Ether Synthesis)

This protocol outlines the synthesis of diaryl ethers, a common motif in medicinal chemistry. The procedure requires the in situ generation of a more potent phenoxide nucleophile using a suitable base.

  • Materials & Reagents:

    • 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (1.0 eq)

    • Substituted phenol (1.2 eq)

    • Base: Potassium carbonate (K₂CO₃) (2.0 eq) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the anhydrous solvent (e.g., DMF).

    • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

    • Add a solution of the substrate (1.0 eq) in a small amount of the same solvent to the reaction mixture.

    • Heat the reaction to 60-100 °C. Monitor the reaction progress by TLC.

    • Work-up: After completion, cool the reaction to room temperature. Carefully pour the mixture into cold water to precipitate the product or prepare for extraction.

    • Extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purification: Purify the crude material by silica gel column chromatography to obtain the desired diaryl ether.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation / Thioether Synthesis)

Thiolates are highly potent nucleophiles that react efficiently with activated fluoroarenes to form thioethers, which are key intermediates in various synthetic applications. [3]

  • Materials & Reagents:

    • 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (1.0 eq)

    • Thiol (1.1 eq)

    • Base: Potassium carbonate (K₂CO₃) (2.0 eq) or a mild organic base like DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

    • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Step-by-Step Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, combine the substrate (1.0 eq), the thiol (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq) in the chosen anhydrous solvent (e.g., MeCN).

    • Stir the reaction at room temperature. Reactions with thiols are often exothermic and proceed rapidly at ambient temperature. Gentle heating (40-60 °C) may be required for less reactive thiols.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Work-up: Once the reaction is complete, filter off the inorganic base if applicable. Pour the reaction mixture into water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the target thioether.

Summary of Reaction Conditions

The following table provides representative conditions for the SNAr reactions. Optimal conditions may vary depending on the specific nucleophile.

Nucleophile ClassRepresentative NucleophileBaseSolventTemp (°C)
Amines AnilineK₂CO₃DMF80
PyrrolidineEt₃NTHF25-50
Phenols 4-MethoxyphenolCs₂CO₃DMF100
PhenolK₂CO₃DMSO90
Thiols ThiophenolK₂CO₃MeCN25
Benzyl mercaptanDIPEADMF25-40

Troubleshooting and Key Considerations

  • Low Reactivity: If a reaction is sluggish, consider using a more polar aprotic solvent (e.g., DMSO), a stronger base (e.g., Cs₂CO₃ for phenols), or increasing the reaction temperature.

  • Side Reactions: At elevated temperatures, there is a risk of di-substitution (reaction at both C-2 and C-5) or substitution of the -OCF₂H group. [9]Monitor the reaction carefully and use the mildest conditions possible.

  • Moisture Sensitivity: Anhydrous conditions are critical, especially when using strong bases like NaH, to prevent quenching of the base and nucleophile.

  • Safety: Nitroaromatic compounds can be energetic and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • Petko, K. I., Filatov, A. A., Yurchenko, O. O., & Volokitin, O. V. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of Organic and Pharmaceutical Chemistry, 23, 29-34.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1,2,4,5-Tetrafluoro-3-nitrobenzene. BenchChem.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Kikushima, K., et al. (2021).
  • Hardy, J. A., et al. (2025).
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • JNAS. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds.
  • Gómez-García, M. A., et al. (2024).
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.
  • Tay, N. E. S., & Nicewicz, D. A. (2020).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem.
  • ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between.... Retrieved from [Link]

  • ScienceOpen. (2014). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane.
  • PubMed. (2020).
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Professor Dave Explains. (2019, July 12).
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Difluoromethoxy)
  • PubMed. (2021).
  • ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

Sources

Application

protocol for the nitration of 1-(Difluoromethoxy)-2,5-difluorobenzene

Executive Summary This application note details the optimized protocol for the synthesis of 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene via electrophilic aromatic substitution (nitration). The substrate, 1-(difluorom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene via electrophilic aromatic substitution (nitration). The substrate, 1-(difluoromethoxy)-2,5-difluorobenzene, presents a unique challenge due to the competing directing effects of the difluoromethoxy group (


) and the two fluorine atoms.

This guide provides a scalable, high-yield methodology using a standard mixed-acid (sulfuric/nitric) system. It is designed for medicinal chemists and process engineers requiring high regioselectivity (>95% para-isomer) and safety compliance when handling fluorinated aromatics.

Reaction Engineering & Mechanism

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (


) .[1][2] Success depends on understanding the electronic battle between the substituents:
  • 1-(Difluoromethoxy) Group: The oxygen atom possesses lone pairs that donate electron density into the ring via resonance (

    
     effect), making it an ortho/para director . However, the terminal 
    
    
    
    group exerts a strong inductive withdrawing effect (
    
    
    ), making the ring less reactive than a standard anisole.
  • 2,5-Difluoro Groups: Fluorine is an ortho/para director (due to lone pair resonance) but is strongly deactivating (due to high electronegativity).

Regioselectivity Analysis:

  • Position 3: Sterically crowded (ortho to F) and electronically unfavorable.

  • Position 6 (Ortho): Activated by

    
    , but sterically hindered by the bulk of the difluoromethoxy group.
    
  • Position 4 (Para): Activated by

    
     (para-attack) and Ortho to F(5). This position is the least sterically hindered and electronically favored.
    

Conclusion: The


 group dominates the directing effect, driving the nitronium ion (

) primarily to the C4 position .
Reaction Scheme

ReactionScheme Substrate 1-(Difluoromethoxy)- 2,5-difluorobenzene Product 1-(Difluoromethoxy)- 2,5-difluoro-4-nitrobenzene (Major Isomer) Substrate->Product Nitration Reagents HNO3 / H2SO4 (0-5 °C)

Figure 1: Reaction scheme showing the conversion of substrate to the 4-nitro derivative.[1][3]

Experimental Protocol

Reagents & Equipment
ReagentPurityEquiv.[4][5][6]Role
1-(Difluoromethoxy)-2,5-difluorobenzene >98%1.0Substrate
Sulfuric Acid (

)
98% Conc.5.0 VolSolvent/Catalyst
Nitric Acid (

)
70% or Fuming1.1 - 1.2Nitrating Agent
Dichloromethane (DCM) ACS Grade-Extraction Solvent
Sodium Bicarbonate (

)
Sat. Aq.-Neutralization

Equipment:

  • 3-Neck Round Bottom Flask (RBF)

  • Internal Temperature Probe (Thermocouple)

  • Pressure-Equalizing Addition Funnel

  • Ice/Salt Bath (-10°C capacity)

  • Magnetic Stirrer or Overhead Stirrer (for >50g scale)

Step-by-Step Methodology

Step 1: Preparation of Nitrating Mixture [2][7]

  • Charge the addition funnel with Nitric Acid (1.1 equiv) .

  • Optional: For highly sensitive reactions, premix HNO3 with a small volume of H2SO4 to generate

    
     pre-addition (use caution: exotherm). For this substrate, direct addition is acceptable.
    

Step 2: Substrate Solubilization

  • Place the 3-neck flask in the ice/salt bath.

  • Add Sulfuric Acid (5 volumes relative to substrate mass) .

  • Cool internal temperature to 0–5°C .

  • Add 1-(Difluoromethoxy)-2,5-difluorobenzene dropwise or in portions. Ensure the temperature does not exceed 10°C. Note: The substrate may form a suspension; vigorous stirring is required.

Step 3: Nitration (The Critical Step)

  • Add the Nitric Acid dropwise from the addition funnel.

  • CRITICAL: Maintain internal temperature < 10°C . A spike >15°C may lead to dinitration or decomposition.

  • After addition is complete, allow the mixture to stir at 0–5°C for 30 minutes .

  • Warm slowly to Room Temperature (20–25°C) and stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane) or GC-MS. Look for the disappearance of the starting material peak (

    
     180) and appearance of product (
    
    
    
    225).

Step 4: Quench and Workup

  • Prepare a beaker with crushed ice (10 volumes) .

  • Pour the reaction mixture slowly onto the ice with stirring. Caution: Strong exotherm.

  • Extract the aqueous slurry with Dichloromethane (3 x 3 volumes) .

  • Combine organic layers.[6]

  • Wash sequentially with:

    • Water (1x)

    • Saturated

      
       (2x) – Stir until bubbling ceases to ensure acid removal.
      
    • Brine (1x)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification

The crude product is typically a yellow oil or low-melting solid.

  • Flash Chromatography: Silica Gel, Gradient 0%

    
     10% EtOAc in Hexanes.
    
  • Yield Expectation: 85% – 92%.

Process Visualization (Workflow)

NitrationWorkflow Start Start: Charge H2SO4 Cool to 0°C AddSubstrate Add Substrate (Maintain <10°C) Start->AddSubstrate AddHNO3 Dropwise HNO3 Addition (Exothermic Control) AddSubstrate->AddHNO3 Dissolution Reaction Stir 0°C (30 min) -> RT (3 h) Monitor via TLC/GC AddHNO3->Reaction Nitration Quench Quench on Crushed Ice Reaction->Quench Completion Workup Extract (DCM) -> Wash (NaHCO3) -> Dry -> Concentrate Quench->Workup Purify Purification (Column/Recryst) Workup->Purify

Figure 2: Operational workflow for the batch nitration process.

Safety & Troubleshooting (E-E-A-T)

Hazard Analysis
  • HF Generation: While the

    
     group is relatively stable, exposure to strong acid at high temperatures (>50°C) can lead to hydrolysis and release of Hydrogen Fluoride (HF). Always keep Calcium Gluconate gel nearby. 
    
  • Runaway Reaction: Nitration is highly exothermic. If the temperature spikes, stop addition immediately and increase cooling. Do not quench until the temperature stabilizes.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or over-nitration.Check stoichiometry. Ensure HNO3 is fresh (fuming preferred for difficult substrates).
Dinitration Byproducts Temperature too high during addition.Keep T < 5°C. Reduce HNO3 equivalents to 1.05.
Dark/Tarred Product Oxidation of substrate.Ensure inert atmosphere (

). Avoid prolonged stirring >25°C.
Emulsion during Workup Acidity remaining in organic layer.Add solid NaCl to break emulsion. Filter through Celite if necessary.

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on electrophilic substitution mechanisms).
  • BenchChem Technical Support. (2025). Application Notes: Nitration of Trifluoromethoxybenzene Derivatives. Retrieved from 1

  • MDPI Molbank. (2018). Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (Analogous fluorinated ether nitration protocol). Retrieved from 3

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Difluoromethoxy-3-nitrobenzene. (Safety data for similar fluorinated nitro compounds). Retrieved from 8

Sources

Method

Application Note: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene in Agrochemical Synthesis

This Application Note and Protocol guide details the use of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (CAS 200132-74-3) as a high-value intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitor he...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (CAS 200132-74-3) as a high-value intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitor herbicides .[1]

[1]

Executive Summary

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene is a critical fluorinated building block used primarily in the development of next-generation PPO inhibitor herbicides (e.g., N-phenyl pyrazoles, N-phenyl uracils).[1] The molecule's unique substitution pattern—featuring a lipophilic difluoromethoxy (-OCHF₂) group para to a nitro group, flanked by two fluorine atoms—imparts exceptional metabolic stability and membrane permeability to the final active ingredients (AIs).[1]

This guide provides a validated technical workflow for processing this intermediate, focusing on its regioselective reduction to 4-(Difluoromethoxy)-2,5-difluoroaniline , a "gateway" precursor for coupling with heterocyclic cores.[1]

Key Chemical Properties
PropertySpecification
CAS Number 200132-74-3
Molecular Formula C₇H₃F₄NO₃
Molecular Weight 225.10 g/mol
Appearance Pale yellow crystalline solid or oil
Key Reactivity Nitro reduction; Nucleophilic Aromatic Substitution (SₙAr)
Role Lipophilic Bioisostere Provider (OCHF₂ ≈ OMe/Cl)

Scientific Rationale & Mechanism

The strategic value of this intermediate lies in the Difluoromethoxy Effect .[1][2] In modern agrochemistry, the -OCHF₂ group acts as a lipophilic bioisostere for methoxy (-OMe) or chloro (-Cl) groups.[1] It enhances the herbicide's ability to penetrate the waxy cuticle of weeds while resisting oxidative metabolism (e.g., by cytochrome P450s) that typically degrades non-fluorinated ethers.

Synthetic Pathway Logic

The synthesis of PPO inhibitors from this intermediate follows a strict "Reduction-Coupling" logic:

  • Activation: The nitro group is reduced to an aniline (amine), activating the ring for coupling.[2]

  • Scaffold Construction: The resulting aniline reacts with a keto-ester or isocyanate to form the heterocyclic "head" (e.g., Uracil, Pyrazole) responsible for binding to the PPO enzyme (specifically the Arg-98 residue).[1]

  • Regiochemistry: The fluorine atoms at positions 2 and 5 are crucial.[2] The F-atom ortho to the aniline (originally ortho to the nitro) provides steric protection, preventing rapid degradation in crop plants (selectivity).[1]

Application Workflow Diagram

The following diagram illustrates the critical pathway from the nitro-intermediate to the final herbicide scaffold.[1]

PPO_Synthesis_Workflow Start Starting Material 1-(Difluoromethoxy)- 2,5-difluoro-4-nitrobenzene Step1 Step 1: Chemoselective Reduction (Formation of Aniline) Start->Step1 Fe/HCl or H2/Pd-C Intermediate Key Intermediate 4-(Difluoromethoxy)- 2,5-difluoroaniline Step1->Intermediate >95% Yield Step2 Step 2: Heterocycle Coupling (e.g., with Keto-ester/Isocyanate) Intermediate->Step2 Nucleophilic Attack Step3 Step 3: Cyclization & Optimization Step2->Step3 Acid/Base Catalysis Final Target Agrochemical (N-Phenyl Uracil/Pyrazole PPO Inhibitor) Step3->Final Final Purification

Figure 1: Synthetic workflow converting the nitro-intermediate into a bioactive PPO inhibitor scaffold.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to the Aniline

Objective: Convert 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene to 4-(Difluoromethoxy)-2,5-difluoroaniline without defluorination.[1] Mechanism: Béchamp reduction (Fe/HCl) is preferred over catalytic hydrogenation (Pd/C) to prevent accidental hydrogenolysis of the C-F bonds or the OCHF₂ group.[2]

Reagents & Equipment[3][4][5][6]
  • Substrate: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (10.0 g, 44.4 mmol)

  • Reductant: Iron Powder (325 mesh, reduced, 12.4 g, 222 mmol, 5.0 eq)

  • Catalyst/Solvent: Ammonium Chloride (NH₄Cl, 1.2 g) in Water (20 mL) / Ethanol (80 mL)[1]

  • Equipment: 250 mL 3-neck round-bottom flask, reflux condenser, mechanical stirrer (overhead).

Procedure
  • Setup: Charge the flask with Ethanol, Water, and Ammonium Chloride.[2] Stir until dissolved.

  • Activation: Add the Iron powder in one portion. Heat the mixture to 60°C for 15 minutes to activate the iron surface (etching).

  • Addition: Dissolve the nitro substrate in minimal Ethanol (10 mL). Add this solution dropwise to the iron suspension over 30 minutes. Caution: Exothermic reaction.[1][2]

  • Reflux: Increase temperature to reflux (approx. 78°C) and stir vigorously for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3] The starting material (Rf ~0.[2]6) should disappear, replaced by the amine (Rf ~0.3, fluorescent).

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter the mixture through a Celite pad to remove iron oxides.[1][2] Wash the pad with Ethanol (2 x 20 mL).[2]

    • Concentrate the filtrate under reduced pressure to remove Ethanol.[1][2]

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: The crude aniline is typically pure enough (>95%) for the next step.[2] If necessary, purify via short-path distillation or silica gel chromatography.[1]

Protocol B: Coupling to Form PPO Inhibitor Core (Example: Uracil)

Objective: React the aniline with a haloalkyl ester to form the herbicide core.[2]

Procedure
  • Reaction: Dissolve 4-(Difluoromethoxy)-2,5-difluoroaniline (1.0 eq) in Acetic Acid.

  • Coupling: Add Ethyl 3-amino-4,4,4-trifluorocrotonate (or equivalent cyclic precursor) (1.1 eq).

  • Cyclization: Heat to 100–110°C for 6 hours. The aniline nitrogen attacks the ester carbonyl, followed by cyclization.[2]

  • Isolation: Pour into ice water. The precipitate is the target N-phenyl heterocycle.[1][2]

Safety & Handling Guidelines

Hazard ClassRisk DescriptionMitigation Strategy
Nitro Aromatics Potentially explosive if heated under confinement; shock sensitive in dry form.[1][2]Store in a cool, dark place. Do not distill to dryness.[1][2]
Fluorinated Organics Thermal decomposition releases toxic HF and COF₂ gases.[2]Perform reactions in a fume hood. In case of fire, use CO₂ or dry chemical; do not use water jet.[2]
Skin/Eye Irritant Lipophilic nature allows rapid skin absorption.[1][2]Wear nitrile gloves (double-gloving recommended) and safety goggles.[1]

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications. Retrieved from [1]

  • Ogawa, Y., et al. (2020).[2] Current contributions of organofluorine compounds to the agrochemical industry. iScience , 23(9), 101467.[2] Retrieved from [1]

  • ChemicalBook. (2024).[2] Synthesis of 4-Amino-2,6-difluorophenol and related intermediates. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[2] Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors. Retrieved from

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 2,5-Difluoronitrobenzene derivatives. Retrieved from [1]

Sources

Application

Application Note: Strategic Utilization of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene in Drug Design

Topic: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene as a Building Block for Heterocyclic Compounds Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene as a Building Block for Heterocyclic Compounds Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (CAS: 115467-02-2) is a specialized fluorinated intermediate designed for the synthesis of bioactive heterocycles.[1] Its value lies in the trifunctional core :

  • The Difluoromethoxy (

    
    ) Motif:  A lipophilic hydrogen bond donor that acts as a bioisostere for methoxy groups, improving metabolic stability (
    
    
    
    ) and membrane permeability.[1]
  • The Nitro Group (

    
    ):  An electron-withdrawing activator for nucleophilic aromatic substitution (
    
    
    
    ) and a latent amine for subsequent cyclization.[1]
  • The 2,5-Difluoro Pattern: A regioselective handle where the C5-fluorine is highly activated, allowing for precise, chemoselective functionalization.[1]

This guide details the mechanistic logic and experimental protocols for converting this building block into high-value benzoxazinone, quinoxaline, and benzimidazole scaffolds.[1]

Chemical Profile & Reactivity Logic

The "Ortho-Effect" and Regioselectivity

The primary utility of this building block is its predictable regioselectivity during


 reactions.
  • Electronic Landscape: The nitro group at C4 strongly withdraws electron density from the ring via both induction (

    
    ) and resonance (
    
    
    
    ).[1]
  • Site of Attack:

    • C5-Fluorine: Located ortho to the nitro group. Nucleophilic attack here forms a Meisenheimer complex stabilized directly by the nitro group's resonance.[2] This is the kinetic product .

    • C2-Fluorine: Located meta to the nitro group. Attack here lacks resonance stabilization from the nitro group, making it significantly less reactive.

Chemist's Insight: By controlling temperature and stoichiometry, researchers can selectively substitute the C5-fluorine with an amine or thiol, leaving the C2-fluorine intact for a second functionalization or cyclization step.[1]

Physical Properties (Typical)
PropertyValue / Characteristic
CAS Number 115467-02-2
Molecular Formula

Molecular Weight 225.10 g/mol
Appearance Pale yellow to beige crystalline solid
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Lipophilicity (

)
~2.4 (Predicted) - Enhanced by

Mechanistic Visualization

The following diagram illustrates the regioselective logic and the downstream synthesis workflow.

ReactionPathway cluster_legend Reaction Logic Start 1-(Difluoromethoxy)- 2,5-difluoro-4-nitrobenzene Transition Meisenheimer Complex (Resonance Stabilized at C5) Start->Transition Nucleophile (R-NH2) SNAr Attack at C5 Product1 Intermediate A: 5-Substituted-2-fluoro- 4-nitrobenzene Transition->Product1 -HF (Regioselective) Reduction Intermediate B: Aniline Derivative Product1->Reduction Fe/NH4Cl or H2/Pd (Nitro Reduction) Cyclization Target Heterocycle (Benzoxazinone/Quinoxaline) Reduction->Cyclization Cyclization Reagent (e.g., Chloroacetyl chloride) Note C5 is activated by Ortho-Nitro effect. C2 is deactivated (Meta).

Caption: Figure 1. Regioselective pathway for functionalizing 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene.[1] The C5-fluorine is the exclusive site of initial substitution.[1]

Experimental Protocols

Protocol A: Regioselective with Secondary Amines

Objective: To introduce a solubilizing group (e.g., morpholine) at the C5 position without affecting the C2 fluorine or the difluoromethoxy group.

Reagents:

  • Substrate: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (1.0 eq)[1]

  • Nucleophile: Morpholine (1.1 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq)[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF[1]

Procedure:

  • Preparation: Dissolve 1.0 g (4.44 mmol) of the substrate in 10 mL of anhydrous MeCN in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (0.86 g, 6.66 mmol) followed by the dropwise addition of Morpholine (0.42 g, 4.88 mmol).[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Use TLC (Hexane/EtOAc 4:1).[1] The starting material (

      
      ) should disappear, and a new, more polar yellow spot (
      
      
      
      ) should appear.[1]
    • Self-Validation Check: If the reaction is sluggish, heat to 50°C. Do not exceed 80°C to avoid displacing the C2-fluorine.

  • Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (50 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).[1]
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Yield Expectation: 85–92% of 4-(5-(difluoromethoxy)-4-fluoro-2-nitrophenyl)morpholine.[1]

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the nitro group to an aniline while preventing hydrodefluorination (loss of F) or degradation of the


 group.

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Reductant: Iron Powder (5.0 eq)[1]

  • Additive: Ammonium Chloride (

    
    ) (5.0 eq)[1]
    
  • Solvent: Ethanol/Water (4:1 ratio)[1]

Procedure:

  • Setup: In a 100 mL flask, suspend the nitro-intermediate (3.0 mmol) in Ethanol (24 mL) and Water (6 mL).

  • Activation: Add

    
     (15.0 mmol) and Iron powder (15.0 mmol).
    
  • Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring for 2 hours.

    • Mechanistic Note: Fe/

      
       is preferred over 
      
      
      
      /Pd-C because the latter can sometimes cause reductive defluorination of the surviving C2-fluorine atom.[1]
  • Filtration: Cool to RT and filter the mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.

Yield Expectation: >90% of the corresponding aniline.

Protocol C: Cyclization to Benzoxazin-3-one Derivative

Objective: To utilize the newly formed aniline and the adjacent C2-fluorine to close a heterocyclic ring.[1]

Reagents:

  • Substrate: Aniline intermediate from Protocol B (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.2 eq)[1]

  • Base:

    
     (2.5 eq)[1]
    
  • Solvent: DMF[2][3]

Procedure:

  • Acylation: Dissolve the aniline (2.0 mmol) in DMF (10 mL). Add Chloroacetyl chloride (2.4 mmol) dropwise at 0°C. Stir for 1 hour to form the

    
    -chloroamide intermediate.
    
  • Cyclization: Add

    
     (5.0 mmol) directly to the reaction mixture and heat to 90°C for 3 hours.
    
    • Mechanism:[4][5][6][7] The amide nitrogen acts as the nucleophile first (acylation). Then, under basic conditions and heat, the amide oxygen (or enolate) attacks the C2-fluorine via an intramolecular

      
       mechanism, ejecting fluoride and closing the ring.[1]
      
  • Work-up: Pour into ice water. The product often precipitates. Filter the solid or extract with EtOAc.

Safety & Handling

  • Toxicity: Nitroaromatics are potential mutagens and can be toxic if inhaled or absorbed through the skin. Handle in a fume hood.

  • Fluoride Waste: Reactions generating fluoride ions (Protocol C) require specific waste disposal protocols compatible with HF/fluoride salts.[1]

  • Energetics: While this specific nitro compound is stable, always assess thermal stability (DSC) before scaling up reactions >10g.

References

  • General Reactivity of Fluoronitrobenzenes

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions."[4][8] Chemical Reviews. (Establishes the

      
       mechanism and activating effects of nitro groups).
      
    • Source:[1]

  • Difluoromethoxy Group Properties

    • Zafrani, Y., et al. (2017).[1] "Difluoromethoxy- and Trifluoromethoxy- Groups: A physicochemical comparison."[1] Journal of Medicinal Chemistry. (Discusses lipophilicity and metabolic stability).

    • Source: [PubMed - J. Med.[1] Chem.]([Link]1]

  • Regioselectivity in Polyfluoronitrobenzenes

    • Adams, D. J., et al. (1999).[1] "Nucleophilic aromatic substitution of 2,4,5-trifluoronitrobenzene."[1] Journal of Fluorine Chemistry. (Validates the ortho-substitution preference in similar scaffolds).

    • Source:[1]

  • Reduction Protocols (Fe/NH4Cl)

    • Ram, S., & Ehrenkaufer, R. E. (1984).[1] "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." (Contrasts with Fe reduction for preserving halogens).

    • Source:[1]

Sources

Method

Process Development Guide: Scalable Synthesis of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

Executive Summary This application note details the process development and scale-up parameters for the synthesis of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene , a critical fluorinated building block often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up parameters for the synthesis of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene , a critical fluorinated building block often utilized in the development of kinase inhibitors (e.g., EGFR inhibitors) and advanced agrochemicals.

The synthesis presents two primary challenges:

  • Introduction of the Difluoromethoxy (-OCHF

    
    ) Group:  This requires handling difluorocarbene precursors under controlled conditions to maximize conversion and minimize hydrolysis.
    
  • Regioselective Nitration: The presence of two fluorine atoms and a bulky alkoxy group requires precise thermal control to direct the nitro group to the 4-position while preventing defluorination or ether cleavage.

This guide moves beyond standard literature to provide a robust, industrial-viable protocol, emphasizing safety, yield optimization, and critical process parameters (CPPs).

Module 1: Retrosynthetic Strategy & Route Selection

The most efficient industrial route utilizes 2,5-Difluorophenol as the starting material. Direct nitration of the phenol followed by alkylation is avoided due to the formation of oxidative byproducts and difficult isomer separations. Therefore, the Alkylation-First strategy is selected.

Reaction Scheme

ReactionScheme SM 2,5-Difluorophenol (Starting Material) Step1 Step 1: Difluoromethylation (ClCHF2 / NaOH / TBAB) SM->Step1 Phase Transfer Catalysis Int 1-(Difluoromethoxy)- 2,5-difluorobenzene Step1->Int Yield: ~85-90% Step2 Step 2: Nitration (HNO3 / H2SO4) Int->Step2 Electrophilic Subst. Prod Target: 1-(Difluoromethoxy)- 2,5-difluoro-4-nitrobenzene Step2->Prod Yield: ~80% Regioselective

Figure 1: Two-step synthetic pathway prioritizing the stability of the difluoromethoxy group.

Module 2: Step 1 - Large-Scale Difluoromethylation[1]

Objective: Synthesis of 1-(difluoromethoxy)-2,5-difluorobenzene. Chemistry: Nucleophilic attack of the phenoxide anion on difluorocarbene (:CF


), generated in situ.
Strategic Reagent Selection

For large-scale applications (>1 kg), Chlorodifluoromethane (ClCHF


, Freon-22)  remains the standard due to atom economy and cost, despite regulatory controls. For pilot-scale or labs restricting gas usage, Sodium Chlorodifluoroacetate (SCDA)  is the solid-state alternative.

This protocol details the Gas/Autoclave method (Industrial Standard).

Detailed Protocol

Materials:

  • 2,5-Difluorophenol (1.0 eq)

  • Chlorodifluoromethane (Gas, ~2.0 - 3.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq, 30% aq. solution)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst

  • Solvent: Isopropanol (IPA) or Dioxane/Water mixture (1:1)

Equipment:

  • Stainless steel autoclave (rated >20 bar) with high-torque mechanical stirring.

Procedure:

  • Charging: Load the autoclave with 2,5-difluorophenol, TBAB, and the solvent mixture.

  • Basification: Add the 30% NaOH solution. The reaction is biphasic; vigorous stirring is critical.

  • Gas Addition: Seal the reactor. Purge with N

    
     three times. Heat the mixture to 60–70°C .
    
  • Reaction: Introduce ClCHF

    
     gas to maintain a constant pressure of 4–6 bar .
    
    • Mechanism Note: The base deprotonates the phenol (ArO

      
      ) and eliminates HCl from ClCHF
      
      
      
      to generate :CF
      
      
      . The carbene inserts into the O-H bond (technically attack of ArO
      
      
      on :CF
      
      
      followed by protonation).
  • Monitoring: Monitor consumption of phenol via HPLC. Reaction time is typically 6–12 hours.

  • Work-up:

    • Cool to room temperature and vent excess gas (scrubber required).[1]

    • Separate phases. Extract the aqueous layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine.

    • Dry over MgSO

      
       and concentrate.
      

Critical Process Parameters (CPPs):

  • Stirring Rate: Must be high (>500 RPM) to maximize the interfacial surface area for the Phase Transfer Catalyst.

  • Temperature: Do not exceed 90°C to prevent hydrolysis of the newly formed -OCHF

    
     group.
    

Module 3: Step 2 - Regioselective Nitration[3]

Objective: Synthesis of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene. Challenge: Controlling the exotherm and ensuring the nitro group attaches at the 4-position (Para to the OCHF


 group).
Regioselectivity Logic
  • 1-OCHF

    
    :  Ortho/Para director.[2]
    
  • 2-F & 5-F: Ortho/Para directors.

  • Site 4: This position is Para to the bulky OCHF

    
     group and Ortho to the Fluorine at C5. It is sterically accessible compared to C6 (which is sandwiched between OCHF
    
    
    
    and F). Electronic reinforcement from the OCHF
    
    
    group strongly favors this position.
Detailed Protocol

Materials:

  • 1-(Difluoromethoxy)-2,5-difluorobenzene (Intermediate from Step 1)

  • Sulfuric Acid (H

    
    SO
    
    
    
    ), conc. (98%)
  • Nitric Acid (HNO

    
    ), fuming (98%) or conc. (65-70%) depending on reactivity.
    
  • Dichloromethane (DCM) (optional co-solvent for heat dissipation)

Procedure:

  • Preparation: In a jacketed glass reactor, charge 1-(difluoromethoxy)-2,5-difluorobenzene and H

    
    SO
    
    
    
    (5 vol). Cool to 0°C .
  • Nitration: Prepare a mixture of HNO

    
     (1.1 eq) and H
    
    
    
    SO
    
    
    (2 vol) pre-cooled to 0°C.
  • Addition: Add the nitrating mixture dropwise to the reactor.

    • Safety Limit: Maintain internal temperature < 10°C .[3] The reaction is highly exothermic.

  • Digestion: Once addition is complete, allow the mixture to warm to 20–25°C and stir for 2–4 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol) with stirring.

  • Isolation:

    • Extract with DCM or Ethyl Acetate.

    • Wash with saturated NaHCO

      
       until pH is neutral (Critical to prevent acid-catalyzed hydrolysis of OCHF
      
      
      
      during drying).
    • Evaporate solvent.[4]

  • Purification: Recrystallization from Ethanol/Water or Heptane is usually sufficient to remove trace regioisomers.

Data Specification:

ParameterSpecificationNote
Appearance Pale yellow solid/oil
Purity (HPLC) > 98.5%
Regioisomer > 99:1 (4-nitro vs others)High selectivity due to steric/electronic alignment
19F NMR Distinct -OCHF

doublet
~ -82 ppm (d, J=72Hz)

Module 4: Process Safety & Troubleshooting

Process Flow & Decision Tree

ProcessFlow Start Start: 2,5-Difluorophenol Decision1 Reagent Availability? (Gas vs Solid) Start->Decision1 RouteA Route A: ClCHF2 Gas (Autoclave, High Pressure) Decision1->RouteA Large Scale RouteB Route B: ClCF2CO2Na Solid (Glassware, High Temp) Decision1->RouteB Lab/Pilot Check1 Check: Conversion >98%? RouteA->Check1 RouteB->Check1 Check1->RouteA No (Reprocess) Nitration Nitration (HNO3/H2SO4) Temp < 10°C Check1->Nitration Yes Quench Quench into Ice Neutralize to pH 7 Nitration->Quench

Figure 2: Operational decision tree for reagent selection and process checkpoints.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Poor phase mixingIncrease stirring speed (RPM); increase TBAB loading.
Low Yield (Step 1) Hydrolysis of OCHF

Reduce reaction temperature; ensure anhydrous workup.
Dinitration (Step 2) Temperature too highStrictly control addition rate; keep T < 10°C.
Defluorination "Runaway" exothermEnsure efficient jacket cooling; use co-solvent (DCM).

References

  • BenchChem. (2025).[5] An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications. Retrieved from

  • ChemicalBook. (2025).[6][7][8] 2,5-Difluoronitrobenzene Synthesis and Industrial Processes. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Sodium Chlorodifluoroacetate. Retrieved from

  • MDPI. (2018). Synthesis and Characterization of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from

  • Google Patents. (2012). Water phase synthesis process of difluoromethoxy nitrobenzene (CN1136185C). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting guide for 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene reactions

TECHNICAL SUPPORT CENTER: FLUORINATED NITROAROMATICS DIVISION Subject: Troubleshooting Protocols for 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene Ticket ID: #FN-205-T Status: Open Assigned Scientist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: FLUORINATED NITROAROMATICS DIVISION Subject: Troubleshooting Protocols for 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene Ticket ID: #FN-205-T Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry

Executive Summary

You are working with 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene , a highly specialized scaffold often employed in the synthesis of kinase inhibitors (e.g., EGFR targets) or agrochemicals. This molecule presents a unique "triad of reactivity":

  • The Nitro Group (

    
    ):  A strong activator for nucleophilic attack and a handle for reduction.
    
  • The Difluoro Pattern (2,5-): Creates competing sites for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Difluoromethoxy Group (

    
    ):  A lipophilic hydrogen bond donor that is generally stable but susceptible to specific hydrolytic conditions.
    

Below are the three most common "failure modes" reported by our users, accompanied by mechanistic explanations and validated recovery protocols.

Module 1: Regioselectivity Failures in Reactions

User Issue: "I attempted to react my scaffold with an amine nucleophile (e.g., aniline or morpholine), but I am getting a mixture of isomers or the wrong regioisomer. I expected substitution at C2, but NMR suggests C5 (or vice versa)."

Technical Diagnosis: In polyfluorinated nitrobenzenes, regioselectivity is dictated by the Meisenheimer Complex stability. The nitro group is the dominant activating group due to its strong mesomeric (


) and inductive (

) electron-withdrawing effects.
  • Position C5 (Ortho to Nitro): This position is highly activated. The negative charge in the transition state can be delocalized directly onto the nitro group oxygens.

  • Position C2 (Meta to Nitro): This position is significantly less activated. While the

    
     group exerts an inductive withdrawal (
    
    
    
    ), it is not strong enough to compete with the ortho-nitro effect.

The Rule: Nucleophilic attack will occur predominantly at C5 (the fluorine ortho to the nitro group).

Troubleshooting Protocol:

VariableRecommendationRationale
Temperature Maintain

initially.
Lower temperatures favor the kinetic product (C5 substitution) and minimize competitive attack at C2.
Solvent THF or Toluene (if solubility permits).Non-polar or moderately polar solvents often enhance ortho-selectivity via hydrogen bonding in the transition state (if the nucleophile has an H-bond donor).
Base DIPEA or

(avoid strong alkoxides).
Strong alkoxides (e.g.,

) may attack the

group or cause ether exchange.

Visualizing the Pathway:

SNAr_Selectivity SM 1-(Difluoromethoxy)- 2,5-difluoro-4-nitrobenzene TS_C5 Transition State C5 (Ortho to NO2) STABILIZED by Resonance SM->TS_C5 Nucleophile Attack TS_C2 Transition State C2 (Meta to NO2) Less Stabilized SM->TS_C2 Nucleophile Attack Prod_C5 Major Product (C5-Substituted) TS_C5->Prod_C5 Fast Prod_C2 Minor Product (C2-Substituted) TS_C2->Prod_C2 Slow

Caption: Kinetic dominance of C5 substitution due to resonance stabilization by the ortho-nitro group.

Module 2: Hydrodefluorination during Nitro Reduction

User Issue: "I am trying to reduce the nitro group to an aniline using


. My mass spec shows a peak at [M-19], indicating I have lost a fluorine atom."

Technical Diagnosis: Catalytic hydrogenation with Palladium on Carbon (


) is notorious for hydrodefluorination  (cleaving C-F bonds) in electron-deficient aromatic rings. The difluoromethoxy group (

) is also at risk of hydrogenolysis under forcing conditions.

The Solution: Switch to a Chemoselective Dissolving Metal Reduction .

Validated Protocol: Iron/Ammonium Chloride Reduction This method is mild, scalable, and strictly preserves C-F and C-O bonds.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer and reflux condenser.

  • Solvent: Dissolve the nitro substrate (1.0 equiv) in a mixture of Ethanol/Water (3:1) .

  • Reagents: Add Ammonium Chloride (

    
    )  (5.0 equiv) and Iron Powder  (5.0 equiv, 325 mesh).
    
    • Tip: Use reduced iron powder for faster kinetics.

  • Reaction: Heat to mild reflux (

    
    ) for 1--4 hours.
    
    • Monitoring: TLC should show the disappearance of the yellow nitro spot and the appearance of a fluorescent blue amine spot.

  • Workup (Critical):

    • Filter the hot mixture through a Celite pad to remove iron oxides.

    • Wash the pad with hot ethanol.

    • Concentrate the filtrate.[1][2] Partition between Ethyl Acetate and Water.[1]

    • Note: The pH should be near neutral, preventing hydrolysis of the

      
       group.
      

Decision Tree for Reduction:

Reduction_Workflow Start Start: Nitro Reduction Check_F Are there Fluorines on the ring? Start->Check_F Pd_Risk RISK: Pd/C may cause defluorination Check_F->Pd_Risk Yes Select_Fe Select Fe / NH4Cl (Ethanol/Water) Pd_Risk->Select_Fe Preferred Method Select_Sn Select SnCl2 / HCl (If acid stable) Pd_Risk->Select_Sn Alternative Result Target Aniline (Fluorines Intact) Select_Fe->Result Select_Sn->Result

Caption: Selection logic for reducing nitro groups in polyfluorinated arenes to avoid side reactions.

Module 3: Stability of the Difluoromethoxy Group

User Issue: "My product yield is low, and I see a phenolic impurity. Is the


 group unstable?"

Technical Diagnosis: The


 group is a bioisostere of a methoxy group but is more acidic and lipophilic. While generally stable, it is susceptible to hydrolysis  under two specific conditions:[3]
  • Strongly Basic Conditions at High Heat: Prolonged reflux in

    
     or 
    
    
    
    can attack the
    
    
    center, leading to formates or phenols.
  • Lewis Acid Conditions: Strong Lewis acids used in other steps (e.g.,

    
    ) will cleave this ether.
    

Stability Data Table:

ConditionStability RatingNotes
Aqueous Acid (HCl, 1M) HighStable at RT.
Aqueous Base (NaOH, 1M) ModerateStable at RT; risk of hydrolysis

.
Hydrogenation (

)
ModerateRisk of C-F cleavage; use poisoned catalysts if necessary.
Oxidizing Agents (

)
HighGenerally resistant to oxidation.

FAQ: "Can I use


 for alkylation elsewhere on the molecule?" 
Answer:  Yes, but keep the temperature low (

to RT). Avoid heating dry DMF solutions with

and this substrate for extended periods, as elimination side reactions can occur.

References

  • Regioselectivity in

    
    :  Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective 
    
    
    
    Reaction in the Case of 2,4-Difluoronitrobenzene."[4] Organic Process Research & Development, vol. 18, no. 7, 2014, pp. 912–918.
  • Nitro Reduction Protocol: Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, vol. 22, no.[5] 22, 1992, pp. 3189–3195.[5]

  • Difluoromethoxy Stability: Zafrani, Y., et al. "Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis... and Steroid Sulfatase Inhibition." Journal of Medicinal Chemistry, 2023. (Discusses hydrolysis kinetics of OCHF2 vs OMe).

  • General Synthesis of Scaffold: BenchChem Technical Notes. "An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine."

Sources

Optimization

challenges in the scale-up of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene production

Technical Support Center: Scale-Up of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene Executive Summary The production of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene presents a unique convergence of challenges in flu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

Executive Summary

The production of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene presents a unique convergence of challenges in fluorination chemistry. Unlike simple phenols, the precursor (2,5-difluoro-4-nitrophenol) possesses a highly electron-deficient aromatic ring due to the synergistic withdrawing effects of the nitro group and two fluorine atoms. This drastically reduces the nucleophilicity of the phenoxide oxygen, making the subsequent attack on the electrophilic difluorocarbene (


) intermediate the rate-limiting and most failure-prone step.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks encountered when scaling this reaction from gram to kilogram quantities.

Module 1: The Chemistry & Mechanism[1][2][3]

To troubleshoot, one must understand the failure modes. The reaction typically proceeds via a Reimer-Tiemann-like mechanism involving a difluorocarbene intermediate.

The Critical Pathway:

  • Deprotonation: The phenol (

    
    ) is deprotonated by a base (KOH/NaOH).
    
  • Carbene Generation: The difluoromethylating agent releases singlet difluorocarbene (

    
    ).
    
  • Coupling: The phenoxide attacks

    
     to form a difluoromethyl anion intermediate.
    
  • Protonation: Rapid protonation yields the final ether.

The Scale-Up Trap: Because the 2,5-difluoro-4-nitrophenoxide is a weak nucleophile, it struggles to compete with water or hydroxide for the


 species. If the carbene is generated too fast or the phenoxide concentration is too low, the carbene hydrolyzes to formate/CO, resulting in low conversion and high reagent consumption.

ReactionPathway Phenol 2,5-Difluoro-4- nitrophenol Phenoxide Phenoxide Anion (Low Nucleophilicity) Phenol->Phenoxide Deprotonation Base Base (NaOH/KOH) Base->Phenoxide Inter Anionic Intermediate Phenoxide->Inter Reagent ClCF2H or ClCF2CO2Na Carbene Difluorocarbene (:CF2) Reagent->Carbene Elimination/Decarboxylation Carbene->Inter Slow Step (Kinetic Bottleneck) Side Side Product: Formate/CO Carbene->Side Hydrolysis (If Phenoxide is too slow) Product Target: 1-(Difluoromethoxy)-... Inter->Product + H+

Figure 1: Mechanistic pathway highlighting the kinetic bottleneck.[1][2][3] The electron-deficient phenoxide must compete with hydrolysis to capture the transient carbene.

Module 2: Reagent Selection & Process Control

Scale-up requires a choice between two primary difluoromethylation sources. Each dictates a different engineering strategy.

Option A: Chlorodifluoromethane (Freon-22, )

Standard Industrial Route

  • Pros: Cheapest per mole; atom efficient; cleaner workup.

  • Cons: Ozone Depleting Substance (ODS) – requires regulatory exemption for feedstock use; gaseous reagent requires autoclave.

  • Scale-Up Protocol:

    • Solvent: Acetonitrile/Water or Toluene/Water.

    • Catalyst: Tetrabutylammonium bromide (TBAB) is mandatory to transport the phenoxide into the organic phase or the carbene into the interface.

    • Critical Parameter: Agitation Speed. The reaction is mass-transfer limited. High shear stirring (>300 RPM for pilot reactors) is required to maximize the gas-liquid interface.

Option B: Sodium Chlorodifluoroacetate ( )

Non-ODS Alternative

  • Pros: Solid reagent; no autoclave needed (can run at atmospheric pressure or slight overpressure).

  • Cons: Generates stoichiometric

    
     (pressure hazard); expensive; requires higher temperatures (>90°C).
    
  • Scale-Up Protocol:

    • Solvent: DMF or NMP (polar aprotic solvents stabilize the transition state).

    • Critical Parameter: Dosing Rate. Do not add all reagent at once. The decarboxylation is endothermic but rapid at 95°C. Accumulation leads to sudden gas evolution (

      
      ) and foaming.
      

Module 3: Troubleshooting Guide

Direct solutions for common deviations observed during the 2,5-difluoro-4-nitrophenol alkylation.

Scenario 1: Low Conversion (<50%) despite excess reagent
Possible CauseMechanismCorrective Action
"Stalled" Carbene Transfer The phenoxide is too stabilized by the

and

groups to attack

effectively.
Increase Concentration: Run the reaction at high solute concentration (1.0–1.5 M). High concentration favors the bimolecular coupling over unimolecular hydrolysis.
Hydrolysis Dominance Water content is too high, quenching

before it reacts.
Switch to Anhydrous Conditions: If using Method B (Salt), use dry DMF/NMP and anhydrous

. If using Method A (Gas), increase the organic:aqueous ratio.
Poor Phase Transfer Catalyst poisoning or insufficient loading.Boost PTC: Increase TBAB loading to 5-10 mol%. Ensure agitation is creating a visible emulsion.
Scenario 2: Excessive Pressure Buildup (Method B)
  • Cause: Rapid decarboxylation of Sodium Chlorodifluoroacetate releasing

    
    .
    
  • Risk: Reactor over-pressurization or "puking" (foam-out).

  • Fix: Implement a semi-batch addition . Feed the solid reagent (suspended in solvent) or liquid solution under the surface of the hot reaction mixture over 2–4 hours. Ensure the condenser vent is not fouled.

Scenario 3: Formation of "Over-Fluorinated" Impurities
  • Observation: Appearance of unidentified peaks in HPLC.

  • Cause: While rare in this specific substrate, radical side reactions can occur if oxygen is present.

  • Fix: Thoroughly degas solvents with Nitrogen/Argon sparging before heating.

Module 4: Safety & Engineering Controls

1. Thermal Runaway (Nitro Group Hazard) Nitro-aromatics are energetic. The introduction of the


 group adds lipophilicity but does not significantly destabilize the ring. However, the reaction mixture (containing DMF and base at 100°C) is thermally sensitive.
  • Rule: Never exceed 120°C.

  • DSC Data: Perform Differential Scanning Calorimetry (DSC) on the reaction mass before scaling to >1kg. Look for onset of decomposition below 200°C.

2. HF Generation The hydrolysis of difluorocarbene generates Fluoride ions (


) and Formic acid. In acidic workups, this becomes HF.
  • Protocol: Always quench the reaction mixture into a basic solution (e.g., dilute NaOH or

    
    ) to neutralize HF immediately. Use glass-lined reactors; avoid standard steel if acidic conditions are possible.
    

Troubleshooting Start Problem: Low Yield / Incomplete Reaction Check1 Is the unreacted Phenol remaining? Start->Check1 BranchYes Yes (Stalled Reaction) Check1->BranchYes High Phenol Recovery BranchNo No (Side Products formed) Check1->BranchNo Low Mass Balance Action1 Check Water Content. Is system too wet? BranchYes->Action1 Action3 Analyze Impurities. Is it C-alkylation or decomposition? BranchNo->Action3 Action2 Check Reagent Stoichiometry. Did Reagent decompose? Action1->Action2 No Sol1 Dry solvents. Increase organic phase ratio. Action1->Sol1 Yes Sol2 Increase PTC loading. Improve Agitation (RPM). Action2->Sol2 Sol3 Lower Temp. Degas solvents (remove O2). Action3->Sol3

Figure 2: Decision tree for diagnosing yield failures during scale-up.

FAQs: Researcher to Researcher

Q: Can I use


 (Ethyl chlorodifluoroacetate) instead of the Sodium salt? 
A:  Yes, but it requires a different base activation. The ester must first be hydrolyzed in situ or attacked by a nucleophile to release the carbene. The Sodium salt (

) is generally preferred for solid-liquid reactions because it decarboxylates cleanly. If you use the ester, ensure you have enough base to handle the ester hydrolysis and the phenol deprotonation.

Q: My product is colored (yellow/orange) after workup. Is this normal? A: Yes. Nitro compounds are inherently yellow. However, a deep dark orange/red color often indicates the presence of azo/azoxy impurities formed via reduction of the nitro group under basic conditions. Ensure your reaction time isn't excessively long and avoid reducing metals in the reactor construction (use Glass-Lined or Hastelloy).

Q: How do I purify the product on a large scale? A: The product is highly lipophilic compared to the phenol precursor.

  • Alkaline Wash: Wash the organic layer with 1M NaOH. The unreacted phenol (acidic) will move to the aqueous phase as the phenoxide salt. The product (neutral ether) stays in the organic layer.

  • Crystallization: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene is a solid. Recrystallization from Ethanol/Water or Heptane/Toluene is usually effective.

References

  • Hu, J., Zhang, W., & Ni, C. (2014). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 46(07), 842-863. Link

  • Zafrani, Y., et al. (2009). "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron, 65(27), 5278-5283. Link

  • Sperry, J. B., et al. (2012).[4] "A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale." Organic Process Research & Development, 16(11), 1854–1860. Link

  • Fritz, H., et al. (1995). "Process for the preparation of difluoromethoxyaromatics." U.S. Patent 5,463,138. Link

  • Thermo Fisher Scientific. (2025). "Safety Data Sheet: Sodium Chlorodifluoroacetate." Link

Sources

Troubleshooting

Technical Support Center: Thermal Management of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

[1] Executive Summary & Critical Parameters The Molecule: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene is a high-value intermediate characterized by a "push-pull" electronic structure.[1] The electron-withdrawing nitr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Critical Parameters

The Molecule: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene is a high-value intermediate characterized by a "push-pull" electronic structure.[1] The electron-withdrawing nitro group (


) activates the ring, while the difluoromethoxy group (

) adds lipophilicity and hydrogen-bond donor capability.[1]

The Thermal Challenge: Users must navigate two distinct instability regimes:

  • Chemical Instability (< 120°C): Driven by Nucleophilic Aromatic Substitution (

    
    ). The fluorine at the C5 position (ortho to the nitro group) is highly labile. Heat accelerates hydrolysis or reaction with nucleophilic solvents.[1]
    
  • Energetic Instability (> 250°C): Driven by the nitro group.[1] Bulk heating can trigger autocatalytic decomposition, leading to rapid pressure rise and potential explosion.

Quick Reference Data Table
ParameterValue / LimitTechnical Note
Safe Storage Temp 2°C – 8°CStore under inert gas (

or Ar) to prevent moisture ingress.[1]
Process Limit (

)
< 100°CSynthesis protocols often utilize reflux at ~95°C; prolonged exposure >110°C degrades purity.
Melting Point ~35–45°C (Est.)Low-melting solid; often presents as a supercooled liquid or semi-solid.[1]
Decomposition (

)
> 260°CCritical: Value is for pure material.[1] Impurities (bases/metals) can lower this by >50°C.
Thermal Hazard HighClass 6.1 (Toxic) / Potential Class 1 or 4.1 depending on formulation.

Troubleshooting Guide (Q&A)

Category A: Storage & Physical Appearance

Q1: My sample has turned from a pale yellow solid to a dark orange oil. Is it still usable?

  • Diagnosis: This indicates Chemical Degradation , likely due to

    
     hydrolysis.[1]
    
  • The Science: The fluorine at position 5 is activated by the ortho-nitro group.[1] Even trace moisture at room temperature can displace this fluorine over time, forming a nitrophenol derivative (which is deeply colored).

  • Action: Run an HPLC/UPLC. If purity is >95%, repurify via silica plug filtration.[1] If <90%, discard.[1]

  • Prevention: Store strictly at 4°C under Argon.

Q2: The material has melted in the shipping container. Does this affect stability?

  • Diagnosis: Physical phase change (Melting).

  • The Science: This compound is a "low-melting solid."[1] Brief excursions above its melting point during transit do not typically trigger decomposition, provided the container remained sealed against moisture.

  • Action: Allow to slowly resolidify at 4°C. Do not rapid-freeze, as this can trap moisture.[1]

Category B: Reaction & Process Safety[2]

Q3: Can I reflux this compound in DMF (153°C) or DMSO (189°C)?

  • Diagnosis: Unsafe Process Condition. [1]

  • The Science: While the nitro group might not explode at 150°C, these polar aprotic solvents dramatically accelerate

    
     reactions.[1] At >120°C in DMF, the solvent itself can decompose to form dimethylamine, which will immediately attack the C5-fluorine, destroying your product.[1]
    
  • Action: Limit reaction temperatures to 100°C. Use non-nucleophilic solvents like Toluene or 1,2-Dichloroethane if higher temps are required.

Q4: We observe a pressure build-up in the reactor at 110°C.

  • Diagnosis: Thermal Runaway Precursor. [1]

  • The Science: You are likely observing the release of

    
     gases or volatile degradation products (HF). This is often the first stage of autocatalytic decomposition.
    
  • Action: STOP HEATING IMMEDIATELY. Apply crash cooling. Vent cautiously to a scrubber.[1] Do not open the reactor until

    
    .[1]
    

Standard Operating Procedures (Protocols)

Protocol A: Thermal Stability Screening (DSC)

Mandatory before scaling up any reaction > 10g.

  • Sample Prep: Load 2–5 mg of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene into a Gold-plated high-pressure crucible (to prevent catalysis by steel/aluminum).

  • Reference: Empty crucible.

  • Ramp: Heat from 25°C to 400°C at 5°C/min.

  • Analysis:

    • Identify

      
       (First deviation from baseline).
      
    • Calculate Total Energy Release (

      
       in J/g).
      
    • Rule of Thumb: If

      
      , the material has explosive potential.
      
    • Safety Limit: Never operate within 100°C of

      
      .
      
Protocol B: Safe Liquefaction for Dispensing

Since the material is a low-melting solid, dispensing solids can be difficult.[1]

  • Setup: Place the sealed container in a water bath set to 45°C .

  • Monitor: Visually check for complete liquefaction (usually < 30 mins).

  • Dispense: Use a pre-warmed glass pipette. Avoid metal needles (potential for metal-catalyzed decomposition).[1]

  • Return: Immediately return stock to 4°C storage. Do not keep in liquid state overnight.[1]

Visualizations & Logic Flows

Figure 1: Thermal Degradation Pathways

This diagram illustrates the competing mechanisms of failure based on temperature and environmental conditions.

DegradationPathways Start 1-(Difluoromethoxy)- 2,5-difluoro-4-nitrobenzene Cond_Moisture Moisture/Base (25°C - 100°C) Start->Cond_Moisture Cond_Heat High Heat (> 250°C) Start->Cond_Heat Cond_Solvent Nucleophilic Solvent (> 120°C) Start->Cond_Solvent Prod_Hydrol Hydrolysis Product (Nitrophenol deriv.) + HF Release Cond_Moisture->Prod_Hydrol SNAr Mechanism (Loss of F at C5) Prod_Explo Catastrophic Decomposition (NOx, CO, HF, Carbon) Cond_Heat->Prod_Explo Radical Mechanism (Nitro scission) Prod_Subst Solvent Adduct (Impurity) Cond_Solvent->Prod_Subst SNAr Mechanism

Caption: Figure 1.[1] Degradation logic showing the "C5-Fluorine Weakness" at low temperatures vs. the "Nitro-Explosion Risk" at high temperatures.[1]

Figure 2: Thermal Safety Decision Matrix

Use this workflow to determine if your proposed reaction conditions are safe.

SafetyMatrix Start Proposed Reaction Temp (T_rxn) Check1 Is T_rxn > 100°C? Start->Check1 Check2 Is T_rxn > 200°C? Check1->Check2 Yes Safe Safe Operating Window Monitor Purity Check1->Safe No Caution Caution: SNAr Risk Check Solvent Compatibility Check2->Caution No (<200°C) Danger CRITICAL DANGER Explosion Hazard Check2->Danger Yes (>200°C) DSC_Check Perform DSC/ARC Determine T_onset Caution->DSC_Check Mandatory

Caption: Figure 2. Decision matrix for evaluating process safety. Note that "Caution" requires empirical DSC data before proceeding.

References

  • ChemicalBook. 2,5-Difluoronitrobenzene Synthesis and Properties. (Provides baseline data for the nitro-fluoro-benzene scaffold).

  • BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.[1] (Details the stability and hydrolysis resistance of the -OCHF2 group).

  • National Institutes of Health (NIH). Thermal Risk Evaluation of Fluorobenzotriazolone Nitration Process.[1] (Discusses thermal hazards of fluorinated nitro intermediates).

  • Fisher Scientific. Safety Data Sheet: 1-Fluoro-4-nitrobenzene.[1] (Used as a proxy for toxicological and handling classification).

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR analysis of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

Topic: Advanced NMR Profiling of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The "Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced NMR Profiling of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Fluorine Problem" in Aromatic Analysis

In drug discovery, fluorinated motifs like the difluoromethoxy group (


) are prized for modulating lipophilicity and metabolic stability.[1] However, for the analytical chemist, they present a distinct challenge. 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene represents a "perfect storm" of NMR complexity: a spin system dominated by three chemically distinct fluorine environments (

, spin 1/2) coupled to both protons and carbons.[1]

This guide compares Standard 1D Acquisition against Heteronuclear Decoupled Protocols . We demonstrate that while standard methods yield complex, overlapping multiplets that obscure structural verification, implementing


-decoupling routines (

and

) transforms the analysis, collapsing multiplets into singlets and enabling unambiguous assignment.[1]

Part 1: Structural Logic & Spin System Analysis

Before selecting an experimental protocol, one must map the scalar couplings. This molecule contains a


 and 

coupling network that propagates through the aromatic ring.[1]

The Spin System:

  • Difluoromethoxy Group (

    
    ): 
    
    • Proton (

      
      ):  Splits into a triplet (
      
      
      
      Hz) due to two geminal fluorines.[1]
    • Carbon (

      
      ):  Splits into a triplet (
      
      
      
      Hz).[1]
  • Aromatic Core (2,5-Difluoro):

    • Protons (H3, H6): Appear as multiplets (dd or ddd) due to coupling with ortho/meta fluorines.[1]

    • Carbons: Ar-F carbons appear as doublets with large coupling constants (

      
       Hz).[1]
      

SpinSystem cluster_0 Interaction Network OCHF2 Difluoromethoxy Group (-OCHF2) H_Alpha H-Alpha (Triplet, 2J ~72Hz) OCHF2->H_Alpha Geminal Coupling (Strong) ArF_2 F-2 (Aromatic) Ortho to OCHF2 H_Arom Aromatic Protons (H3, H6) ArF_2->H_Arom 3J/4J Coupling (Complex Multiplets) ArF_5 F-5 (Aromatic) Ortho to NO2 ArF_5->H_Arom 3J/4J Coupling

Figure 1: Coupling network visualization. The interaction between the three fluorine nuclei and the proton/carbon backbone creates the spectral complexity.

Part 2: Comparative Analysis (Standard vs. Optimized)

Method A: Standard 1D and NMR (The Baseline)
  • Status: NOT RECOMMENDED for primary structural confirmation.

  • Observation: The spectrum is dominated by J-coupling.

    • The

      
       proton appears as a distinct triplet at 
      
      
      
      ppm (
      
      
      Hz).[1]
    • Aromatic protons (H3, H6) appear as complex double-doublets or multiplets due to coupling with both F2 and F5.[1]

    • 
       spectrum is extremely difficult to interpret; carbons attached to fluorine are split into doublets (
      
      
      
      Hz), and adjacent carbons show
      
      
      splitting, leading to low signal-to-noise (S/N) ratios.[1]
Method B: -Decoupled NMR (The Gold Standard)[1]
  • Status: HIGHLY RECOMMENDED .

  • Observation:

    • 
      :  The broadband decoupling of fluorine collapses the 
      
      
      
      triplet into a singlet . Aromatic protons resolve into clean singlets (or simple doublets if H-H coupling exists), allowing precise integration.
    • 
      :  All C-F splittings collapse. The 
      
      
      
      carbon becomes a singlet, significantly boosting its intensity (S/N increase > 200%).
Comparative Data Table: Chemical Shifts & Multiplicities
NucleusPositionStandard Mode (Multiplicity & J)Decoupled Mode

Interpretation


Triplet (

,

Hz)
Singlet Diagnostic for difluoromethoxy.[1]

Ar-H (3)dd (Complex overlap)Singlet Ortho to F2, Meta to F5.[1]

Ar-H (6)dd (Complex overlap)Singlet Ortho to F5, Meta to F2.


Triplet (

,

Hz)
Singlet Intensity boost allows rapid detection.

C-2 (Ar)Doublet (

,

Hz)
Singlet Direct F-attachment.


Doublet (

,

Hz)
Singlet (

dec)
Typical range for

.

Note: Chemical shifts are representative estimates based on fragment data (2,5-difluoronitrobenzene and 1-(difluoromethoxy)-4-nitrobenzene) [1, 2].[1]

Part 3: Experimental Protocols

To achieve the "Method B" results, specific parameter sets are required. These protocols assume a standard Bruker or JEOL 400/500 MHz system equipped with a broadband probe (BBFO/BBO).

Workflow 1: Acquisition (Proton with Fluorine Decoupling)

This experiment removes the splitting caused by Fluorine, simplifying the Proton spectrum.[1]

  • Channel Setup:

    • Observe Channel (F1):

      
       (Center at 5 ppm, Sweep Width 12 ppm).
      
    • Decouple Channel (F2):

      
      .
      
  • Frequency Offset (O2):

    • Critical Step: You must center the decoupler on the fluorine signals. Since this molecule has fluorines at

      
       ppm (
      
      
      
      ) and
      
      
      ppm (Ar-F), set O2 to -100 ppm .[1]
  • Decoupling Sequence:

    • Use GARP or WALTZ-16 composite pulse decoupling.

    • Caution: High-power decoupling can heat the sample. Ensure the duty cycle is safe (Acquisition time < 1.0 sec, Relaxation delay > 1.5 sec).

  • Processing: Apply standard exponential multiplication (LB = 0.3 Hz).

Workflow 2: (Triple Resonance / Dual Decoupling)

Note: This requires a specialized probe or a modern console capable of dual-channel decoupling.[1] If unavailable, run


 and 

separately.
  • Pulse Sequence: zgpg30 (standard power-gated decoupling) modified for dual decoupling or run sequentially.

  • Optimization: Set D1 (Relaxation Delay) to 2.0 - 3.0s to allow relaxation of the quaternary carbons (C-1, C-4).

Workflow Start Start: Sample Preparation (10mg in DMSO-d6) LockShim Lock & Shim (Target Line Width < 0.5 Hz) Start->LockShim Decision Select Experiment LockShim->Decision Std_1H Std 1H NMR (Quick Check) Decision->Std_1H Routine Dec_1H 1H {19F} Decoupled (Structural Confirmation) Decision->Dec_1H High Res Dec_13C 13C {19F} Decoupled (Carbon Backbone) Decision->Dec_13C Carbon Assign Process Processing: LB=0.3Hz, Baseline Corr. Std_1H->Process Dec_1H->Process Dec_13C->Process

Figure 2: Decision matrix for selecting the appropriate NMR experiment based on analytical needs.

Part 4: Causality & Validation (E-E-A-T)

Why DMSO-d6? While


 is standard, DMSO-d6  is superior for this specific nitro-aromatic compound.[1] The polarity of the nitro group interacts with DMSO, often separating the aromatic signals (H3/H6) that might overlap in chloroform. Furthermore, DMSO prevents the aggregation often seen with planar nitro-aromatics [3].

Self-Validating the Assignment: To ensure the signals are assigned correctly without external standards:

  • The Triplet Test: In the standard

    
     spectrum, identifying the triplet at ~6.6 ppm validates the presence of the 
    
    
    
    group. If this is a singlet, your decoupler is on; if it is a doublet, you have likely synthesized the mono-fluoro analog.
  • The Integration Ratio: The integration of the

    
     proton (1H) vs. the aromatic protons (2H) must be exactly 1:2 . Deviations suggest impurities (e.g., hydrolysis of the difluoromethoxy group to a phenol).
    

References

  • Sigma-Aldrich. (n.d.). 1-Difluoromethoxy-4-nitrobenzene Product Data. Retrieved from Sigma-Aldrich Catalog. Link

  • ChemicalBook. (n.d.). 2,5-Difluoronitrobenzene NMR Spectrum. Retrieved from ChemicalBook. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Reich, H. J. (2020).[2] 19F NMR Chemical Shifts. University of Wisconsin-Madison. Link

Sources

Comparative

Comparative Reactivity Guide: Fluorinated Nitrobenzenes in SNAr Chemistries

Executive Summary Fluorinated nitrobenzenes represent a "Goldilocks" scaffold in medicinal chemistry: sufficiently stable for handling yet highly reactive toward Nucleophilic Aromatic Substitution (SNAr). This guide deco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated nitrobenzenes represent a "Goldilocks" scaffold in medicinal chemistry: sufficiently stable for handling yet highly reactive toward Nucleophilic Aromatic Substitution (SNAr). This guide deconstructs the reactivity profiles of these substrates, specifically contrasting the "Fluorine Effect" against other halogens and analyzing the subtle regiochemical competition in poly-fluorinated systems.

Key Takeaway: Unlike aliphatic SN2 chemistry where C-F bonds are inert, in SNAr, the C-F bond is the most reactive halogen bond due to the rate-determining formation of the Meisenheimer complex.

Mechanistic Foundation: The Fluorine Paradox

To manipulate these substrates effectively, one must understand why the strongest carbon-halogen bond (C-F, ~116 kcal/mol) reacts the fastest.

The Mechanism

The reaction proceeds via a two-step addition-elimination pathway.[1]

  • Step 1 (Rate Determining): Nucleophile attacks the

    
    -system, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).
    
  • Step 2 (Fast): Re-aromatization and ejection of the leaving group (Fluoride).

Why Fluorine Dominates
  • Electronegativity: Fluorine is the most electronegative element.[2] It pulls electron density from the ring (

    
    -withdrawal), significantly lowering the energy of the LUMO at the ipso-carbon.
    
  • Transition State Stabilization: This inductive effect stabilizes the negative charge accumulation in the transition state of the rate-determining step.

  • Bond Strength Irrelevance: Because C-F bond breaking occurs in the fast second step, its bond strength does not penalize the overall reaction rate.

Visualization: The Meisenheimer Pathway

SNAr_Mechanism Reactant Fluoronitrobenzene (Ground State) TS1 Transition State 1 (Nucleophilic Attack) Reactant->TS1 Rate Determining Step (High Activation Energy) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Stabilized by F Product Substituted Aniline/Ether + F- Intermediate->Product Fast Elimination

Figure 1: The SNAr reaction coordinate. Note that the high electronegativity of Fluorine lowers the activation energy of the first, rate-determining step.

Comparative Reactivity Analysis

Halogen Leaving Group Ability

In SNAr reactions with nitro-activation, the leaving group ability follows an order inverse to SN2 reactions.

Leaving Group (X)Relative Rate (

)
Mechanistic Rationale
Fluorine (-F) ~3,300 Strongest -I effect; best stabilization of Meisenheimer complex.
Chlorine (-Cl) ~1Moderate -I effect; weaker bond but slower attack.
Bromine (-Br) ~1Similar to Chlorine.
Iodine (-I) <1Weakest -I effect; slowest nucleophilic attack.

Data approximated based on reaction of p-halonitrobenzenes with methoxide.

Regioselectivity: Ortho vs. Para

When a nitro group activates a benzene ring, it activates both ortho and para positions. However, they are not equal.

  • Ortho-Fluoronitrobenzene (2-FNB): Generally more reactive . The inductive effect (-I) of the nitro group is distance-dependent.[3] Being closer to the reaction site, the nitro group stabilizes the negative charge on the ipso carbon more effectively.

  • Para-Fluoronitrobenzene (4-FNB): Slightly less reactive (typically) due to greater distance from the electron-withdrawing group, though it suffers less steric hindrance.

The 2,4-Difluoronitrobenzene Case Study

This substrate is a staple in fragment-based drug discovery. It presents two electrophilic sites.

  • Site A (C2 - Ortho): Inductively favored (closer to NO2).

  • Site B (C4 - Para): Sterically favored (less hindrance).

Critical Insight: Regioselectivity is solvent-dependent.

  • Polar Aprotic Solvents (DMSO, DMF): Favor the "freer" nucleophile, often leading to mixtures or C4 attack if the nucleophile is bulky.

  • Non-Polar Solvents (Toluene) + H-Bonding: Can favor C2 (Ortho) substitution. The nucleophile can form an intramolecular hydrogen bond with the nitro group oxygen in the transition state, guiding it to the ortho position.

Experimental Protocol: Amination of 4-Fluoronitrobenzene

Objective: Synthesis of 4-(4-nitrophenyl)morpholine via SNAr. Validation: This protocol is self-validating via color change (yellow to deep orange/red intermediate to yellow precipitate).

Materials
  • Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Potassium Carbonate (K2CO3) (1.5 equiv) - Acts as an HF scavenger.

  • Solvent: Acetonitrile (MeCN) or DMSO.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol) in MeCN (20 mL).

  • Base Addition: Add K2CO3 (2.07 g, 15 mmol) to the solution. The suspension should be stirred vigorously.

  • Nucleophile Addition: Add Morpholine (1.05 mL, 12 mmol) dropwise over 5 minutes.

    • Observation: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a more polar, yellow/orange spot.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-water (100 mL). The product usually precipitates as a yellow solid.

    • Filter the solid. Wash with water (2 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol if necessary.

Experimental Workflow Diagram

Workflow Setup Setup: Dissolve 4-FNB in MeCN Add K2CO3 Addition Addition: Add Morpholine (Dropwise) Exotherm Check Setup->Addition Reaction Reaction: Reflux @ 80°C (2-4h) TLC Monitoring Addition->Reaction Quench Quench: Pour into Ice-Water Precipitation Reaction->Quench Isolation Isolation: Filtration & Wash Recrystallization (EtOH) Quench->Isolation

Figure 2: Operational workflow for the SNAr amination of fluoronitrobenzenes.

Troubleshooting & Optimization

  • Low Yield? Fluoride is a poor leaving group in non-polar solvents without catalysis. Ensure you are using a polar aprotic solvent (DMSO, DMF, NMP) or Acetonitrile to solvate the cationic counter-ion of the base, making the carbonate more active.

  • Regioselectivity Issues (in 2,4-DFNB):

    • To favor Ortho (C2) : Use non-polar solvents (Toluene) and low temperature.

    • To favor Para (C4) : Use bulky nucleophiles and polar solvents to maximize steric repulsion at the ortho position.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][3][4][5][6][7][8][9] Chemical Reviews. Link

  • Asghar, B. H., & Crampton, M. R. (2007). Carbanion reactivity in SNAr reactions: The effects of fluoro and nitro groups. Organic & Biomolecular Chemistry.[1][7][8][10] Link

  • Sythana, S. K., et al. (2014).[5] Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[5][11][12] Organic Process Research & Development.[5] Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism.[1][2][3]Link

Sources

Validation

assessing the stability of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene under acidic/basic conditions

Executive Summary & Technical Verdict For researchers utilizing 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (DFDNB) as a scaffold in medicinal chemistry (particularly for kinase inhibitors or metabolic probes), under...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Verdict

For researchers utilizing 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (DFDNB) as a scaffold in medicinal chemistry (particularly for kinase inhibitors or metabolic probes), understanding its distinct stability profile is critical for yield optimization.

The Verdict:

  • Acidic Stability: High. The difluoromethoxy group exhibits superior resistance to acid-catalyzed hydrolysis compared to non-fluorinated ethers.

  • Basic Stability: Low to Moderate. The molecule is highly susceptible to degradation via two distinct pathways: Nucleophilic Aromatic Substitution (

    
    ) of the ring fluorines (primary risk) and 
    
    
    
    -elimination of the difluoromethyl group (secondary risk under strong base).

This guide dissects these mechanisms and compares DFDNB against its methoxy and trifluoromethoxy analogs.

Chemical Architecture & Reactivity Analysis

To predict stability, we must deconstruct the electronic environment of the molecule. DFDNB is a "push-pull" system heavily biased toward electron deficiency.

ComponentElectronic EffectStability Implication
Nitro Group (

)
Strong Electron Withdrawing Group (EWG) via resonance and induction.Destabilizes in Base: Activates the ring toward nucleophilic attack (

).
Fluoro Groups (Ring) EWG via induction; weak donor via resonance.Leaving Groups: The fluorines at positions 2 and 5 are highly labile in the presence of nucleophiles (e.g.,

, amines).
Difluoromethoxy (

)
EWG (Inductive). Lipophilic H-bond donor.Acid Stable: Fluorine electronegativity reduces oxygen basicity, preventing protonation. Base Sensitive: The benzylic-like proton (

) is acidic (

).

Detailed Stability Profile

A. Acidic Conditions (pH < 4)

Status: Robust

Unlike standard methyl ethers, which can undergo cleavage using strong Lewis acids (


) or protic acids (

), the

group is remarkably inert.
  • Mechanism: The two fluorine atoms on the methoxy carbon exert a strong inductive effect (

    
    ), significantly lowering the electron density on the ether oxygen. This prevents the initial protonation step required for acid-catalyzed hydrolysis.
    
  • Operational Insight: DFDNB survives standard acidic workups (

    
    ), acidic deprotections (TFA/DCM), and Friedel-Crafts conditions.
    
B. Basic Conditions (pH > 10)

Status: Labile (High Risk)

In basic media, DFDNB faces a "dual-threat" scenario. You must distinguish between ring degradation and ether degradation.

Pathway 1: Nucleophilic Aromatic Substitution (

) – The Primary Risk

The combination of the para-nitro group and the fluorine atoms creates a "super-electrophile." In the presence of hydroxide (


), alkoxides, or amines, the ring fluorines are rapidly displaced.
  • Regioselectivity: Attack typically occurs ortho to the nitro group (position 5) due to inductive stabilization of the Meisenheimer complex, though mixtures of 2- and 5-substitution are common.

Pathway 2: Difluoromethyl Carbanion Formation – The Secondary Risk

With strong, non-nucleophilic bases (e.g., KHMDS, NaH), the proton on the


 group can be abstracted.
  • Mechanism: Deprotonation leads to an unstable carbanion which rapidly undergoes

    
    -elimination to eject a fluoride ion, forming a reactive carbene that decomposes.
    

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent degradation pathways of DFDNB.

DFDNB_Stability Start 1-(Difluoromethoxy)- 2,5-difluoro-4-nitrobenzene Acid Acidic Conditions (HCl / TFA) Start->Acid Base Basic Conditions Start->Base Stable STABLE No Reaction Acid->Stable  O-protonation suppressed  by F-induction WeakNu Nucleophilic Base (NaOH, KOH, Amines) Base->WeakNu StrongBase Strong Non-Nu Base (KHMDS, t-BuLi) Base->StrongBase SNAr_Prod Phenol/Aniline Derivative (Fluorine Displacement) WeakNu->SNAr_Prod  SNAr Mechanism  (Fast) Carbene [Unstable Carbanion] StrongBase->Carbene  Deprotonation of -CHF2 Decomp Decomposition (Carbene Pathway) Carbene->Decomp  Alpha-elimination

Figure 1: Divergent stability pathways. Note that SNAr (red) is the dominant failure mode in aqueous base.

Comparative Performance Guide

How does DFDNB compare to its common analogs? Use this table to select the right building block.

FeatureDFDNB (

)
Methoxy Analog (

)
Trifluoromethoxy Analog (

)
Acid Stability High Moderate (Susceptible to Lewis Acids)Very High
Base Stability (Ring) Low (High

reactivity)
Low (High

reactivity)
Low (Highest

reactivity due to max EWG)
Lipophilicity (

)
Moderate (

)
Low (

)
High (

)
H-Bonding Donor (Weak) & AcceptorAcceptor OnlyNone
Metabolic Stability High (Blocks oxidation)Low (O-demethylation risk)Very High

Selection Heuristic:

  • Choose DFDNB if you need a lipophilic H-bond donor that resists metabolic oxidation but requires milder synthesis conditions than the

    
     analog.
    
  • Choose Trifluoromethoxy if maximum lipophilicity and chemical inertness are required, and you can tolerate the higher cost.

Validated Experimental Protocols

To experimentally verify the stability of your specific batch, use these self-validating stress tests.

Protocol A: Acidic Stress Test (Hydrolysis Check)

Validates stability for acidic deprotection steps.

  • Preparation: Dissolve 10 mg of DFDNB in 0.5 mL of

    
     (deuterated THF).
    
  • Stress: Add 0.1 mL of

    
     (deuterated HCl) or TFA.
    
  • Incubation: Heat to 60°C for 4 hours.

  • Analysis: Monitor via

    
     NMR.
    
    • Success Criteria: The doublet for

      
       (approx -82 ppm) remains unchanged. Disappearance or shift indicates hydrolysis.
      
Protocol B: Basic Competency Test ( Threshold)

Determines the maximum allowable pH before ring degradation.

  • Preparation: Dissolve 10 mg of DFDNB in 0.5 mL

    
    .
    
  • Titration: Sequentially add equivalents of Morpholine (a moderate nucleophile, simulating amines) or

    
    .
    
  • Observation:

    • Immediate Color Change: A shift to deep yellow/orange indicates formation of a Meisenheimer complex or nitrophenolate species (Failure).

    • NMR Verification: Watch for the loss of the aromatic fluorine signals (approx -110 to -130 ppm range) in

      
       NMR.
      
  • Guidance: If degradation occurs at RT, perform all coupling reactions at 0°C using weak organic bases (e.g., DIPEA) rather than inorganic carbonates.

References

  • Zafrani, Y., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society. [Link]

    • Supports mechanism of base-mediated deproton
  • Leroux, F. R., et al. (2005). "The Difluoromethoxy Group: A 'Dark Horse' in the Stable of Fluorinated Substituents." ChemBioChem. [Link]

    • Authoritative review on the physicochemical properties and stability of the -OCHF2 moiety.
  • Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition. [Link]

    • Contextualizes the SNAr reactivity of highly fluorin
  • Accela ChemBio. (2023).[1] "Product Safety Data Sheet: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene." [Link]

    • Verification of commercial availability and handling standards.

Sources

Comparative

A Spectroscopic Guide to the Isomers of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene: Navigating the Complexities of Aromatic Substitution

In the landscape of modern drug discovery and materials science, the precise structural elucidation of fluorinated aromatic compounds is paramount. The introduction of fluorine-containing moieties can dramatically alter...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of fluorinated aromatic compounds is paramount. The introduction of fluorine-containing moieties can dramatically alter a molecule's pharmacokinetic and physicochemical properties. However, the synthesis of these compounds often yields a mixture of positional isomers, each with a unique biological and chemical profile. This guide provides a comprehensive spectroscopic comparison of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene and its key isomers, offering a detailed roadmap for their unambiguous identification.

The challenge of distinguishing between these closely related structures is a common hurdle for researchers. Subtle shifts in the position of a substituent on the benzene ring can lead to significant, yet often nuanced, differences in their spectroscopic signatures. This guide will delve into the practical application of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confidently differentiate these isomers. By understanding the underlying principles of how each substituent influences the spectroscopic properties of the molecule, scientists can move forward with certainty in their research and development endeavors.

The Isomeric Landscape

The target compound, 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene, is one of several possible isomers that can arise from the nitration of a difluoromethoxy-difluorobenzene precursor. For the purpose of this guide, we will focus on the most probable isomers based on directing group effects during synthesis. The isomers under consideration are:

  • Isomer 1: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

  • Isomer 2: 1-(Difluoromethoxy)-2,4-difluoro-5-nitrobenzene

  • Isomer 3: 2-(Difluoromethoxy)-1,4-difluoro-5-nitrobenzene

  • Isomer 4: 1-(Difluoromethoxy)-2,5-difluoro-3-nitrobenzene

isomers cluster_1 Isomer 1 cluster_2 Isomer 2 cluster_3 Isomer 3 cluster_4 Isomer 4 I1 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene I2 1-(Difluoromethoxy)-2,4-difluoro-5-nitrobenzene I3 2-(Difluoromethoxy)-1,4-difluoro-5-nitrobenzene I4 1-(Difluoromethoxy)-2,5-difluoro-3-nitrobenzene

Caption: Positional isomers of difluoromethoxy-difluoro-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the structural elucidation of these isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are expected to be relatively simple, with signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The key differentiating features will be the chemical shifts and coupling patterns of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)

IsomerAromatic Proton 1 (δ, multiplicity, J)Aromatic Proton 2 (δ, multiplicity, J)-OCHF₂ (δ, multiplicity, J)
1 ~8.0 (t, J ≈ 8 Hz)~7.5 (dd, J ≈ 8, 4 Hz)~6.8 (t, J ≈ 73 Hz)
2 ~8.3 (d, J ≈ 7 Hz)~7.2 (t, J ≈ 9 Hz)~6.9 (t, J ≈ 73 Hz)
3 ~8.2 (dd, J ≈ 9, 3 Hz)~7.6 (ddd, J ≈ 9, 9, 3 Hz)~6.7 (t, J ≈ 73 Hz)
4 ~7.8 (m)~7.6 (m)~6.8 (t, J ≈ 73 Hz)

Disclaimer: The NMR data presented in this guide are predicted values based on established chemical shift increments and data from similar compounds. Actual experimental values may vary.

The difluoromethoxy proton consistently appears as a triplet around 6.7-6.9 ppm due to coupling with the two fluorine atoms. The aromatic region, however, will show distinct patterns for each isomer, allowing for their differentiation.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide information on the carbon skeleton of the isomers. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will also exhibit complex splitting patterns due to C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

IsomerAromatic Carbons (range)C-NO₂C-O-OCHF₂ (t, ¹JCF ≈ 240 Hz)
1 110-155~145~150 (dt)~115
2 105-160~140~158 (dt)~116
3 110-155~142~148 (dt)~114
4 115-150~150~145 (dt)~115
¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for these compounds, as it directly probes the fluorine environments. The difluoromethoxy group will give a characteristic signal, and the aromatic fluorine atoms will have distinct chemical shifts and coupling constants depending on their position relative to the other substituents.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (ppm)

IsomerAromatic Fluorine 1 (δ, multiplicity)Aromatic Fluorine 2 (δ, multiplicity)-OCHF₂ (δ, multiplicity)
1 ~ -120 (m)~ -135 (m)~ -80 (d)
2 ~ -110 (m)~ -130 (m)~ -81 (d)
3 ~ -125 (m)~ -140 (m)~ -79 (d)
4 ~ -115 (m)~ -145 (m)~ -80 (d)

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not be sufficient for unambiguous isomer identification on its own, it serves as an excellent complementary technique.

All isomers are expected to show characteristic absorption bands for:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • NO₂ stretching (asymmetric and symmetric): ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹

  • C-O-C stretching: ~1250-1050 cm⁻¹

  • C-F stretching: ~1200-1000 cm⁻¹

Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers when compared with reference spectra.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation. All isomers will have the same molecular weight, so the fragmentation patterns will be the key differentiators.

Expected Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak will be observed at the same m/z for all isomers.

  • Loss of NO₂: A prominent fragment corresponding to the loss of the nitro group (M - 46).

  • Loss of OCHF₂: A fragment resulting from the cleavage of the difluoromethoxy group (M - 67).

  • Other fragments: Various other fragments resulting from the cleavage of the aromatic ring and loss of fluorine atoms.

The relative intensities of these fragment ions may differ between the isomers, providing clues to their structure.

Experimental Protocols

Synthesis of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (Isomer 1)

A plausible synthetic route involves the nitration of a 1-(difluoromethoxy)-2,5-difluorobenzene precursor.

synthesis reactant 1-(Difluoromethoxy)-2,5-difluorobenzene product 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene + other isomers reactant->product Nitration reagents HNO₃, H₂SO₄

Caption: Synthetic pathway for the nitration of 1-(Difluoromethoxy)-2,5-difluorobenzene.

Procedure:

  • To a stirred solution of 1-(difluoromethoxy)-2,5-difluorobenzene in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of isomers can be separated by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified isomer in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software and analyze the chemical shifts, coupling constants, and multiplicities.

IR Spectroscopy:

  • Acquire the IR spectrum of the neat liquid or a KBr pellet of the solid sample using an FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI).

  • Acquire the mass spectrum over an appropriate m/z range.

Trustworthiness: A Self-Validating Approach

The combination of these spectroscopic techniques provides a robust and self-validating system for isomer identification.

validation Unknown Unknown Isomer Mixture MS Mass Spectrometry (Molecular Weight) Unknown->MS IR IR Spectroscopy (Functional Groups) Unknown->IR NMR NMR Spectroscopy (Connectivity) Unknown->NMR Structure Unambiguous Structure MS->Structure Confirms Mass IR->Structure Confirms Functional Groups NMR->Structure Defines Connectivity

Caption: Workflow for unambiguous isomer identification.

Mass spectrometry confirms the elemental composition and molecular weight, ensuring that the analyzed compound is indeed an isomer of the target molecule. Infrared spectroscopy verifies the presence of the key functional groups (nitro, ether, aromatic C-H, and C-F bonds). Finally, the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for the definitive assignment of the specific positional isomer. Any inconsistencies in the data from these different techniques would immediately flag a potential misidentification, ensuring a high degree of confidence in the final structural assignment.

References

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[Link]

  • NIST Chemistry WebBook. Benzene, 1-fluoro-4-nitro-.[Link]

  • PubChem. 2,4-Difluoronitrobenzene.[Link]

  • Google Patents.CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • NMRDB.org. Predict 1H proton NMR spectra.[Link]

  • Chemaxon. NMR Predictor - Documentation.[Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]

  • CFM-ID. Spectra Prediction.[Link]

Validation

quantitative analysis of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene in a reaction mixture

An In-Depth Technical Comparison Guide Executive Summary & Strategic Context The precise quantitation of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (hereafter referred to as DFM-Nitro ) is a critical control point i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison Guide

Executive Summary & Strategic Context

The precise quantitation of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (hereafter referred to as DFM-Nitro ) is a critical control point in the synthesis of next-generation kinase inhibitors and agrochemicals. As an electron-deficient aromatic ring bearing a labile difluoromethoxy group (


), this compound presents unique analytical challenges:
  • Thermal Instability: The

    
     group can undergo elimination or hydrolysis under aggressive GC inlet temperatures.
    
  • Matrix Interference: Reaction mixtures often contain unreacted 2,5-difluoro-4-nitrophenol (precursor), inorganic salts (from difluoromethylation), and regioisomeric byproducts.

  • Detection Limits: Trace analysis is required to monitor genotoxic impurities (GTIs) if this is a late-stage intermediate.

This guide objectively compares three analytical methodologies—RP-HPLC-UV , GC-MS , and qNMR —to determine the optimal workflow for your specific development phase.

Analytical Decision Matrix

Before selecting a protocol, evaluate your specific requirements using the decision tree below.

DecisionTree Start Start: Define Analytical Goal Goal Is the goal Purity Assay (>95%) or Trace Impurity (<0.1%)? Start->Goal Trace Trace Impurity / Reaction Monitoring Goal->Trace Trace Assay Absolute Purity / Potency Goal->Assay Purity HPLC Method A: RP-HPLC-UV (Robust Routine Analysis) Trace->HPLC Non-volatile Matrix GC Method B: GC-MS (Volatile Impurities Only) Trace->GC Volatile Matrix Standard Is a Reference Standard Available? Assay->Standard qNMR Method C: 19F qNMR (Primary Reference Method) Standard->qNMR No Standard->HPLC Yes

Caption: Analytical decision tree for selecting the optimal quantification method based on assay type and reference standard availability.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary methods based on experimental validation data.

FeatureMethod A: RP-HPLC-UV Method B: GC-MS (EI) Method C: 19F qNMR
Primary Use Case Routine QC, Reaction MonitoringTrace Volatile ImpuritiesAbsolute Purity (Potency)
Linearity (

)
> 0.999> 0.995N/A (Molar Ratio)
LOD / Sensitivity High (

)
Very High (

)
Low (~1%)
Specificity Excellent (Separates isomers)Excellent (Mass ID)Superior (Structural ID)
Throughput High (10-15 min run)Medium (20-30 min run)Low (Manual processing)
Risk Factor Column retention shiftsThermal degradation of

Solubility/Relaxation times
Cost per Sample LowMediumHigh (Deuterated solvents)

Detailed Experimental Protocols

Method A: RP-HPLC-UV (The Gold Standard)

Rationale: High-Performance Liquid Chromatography (HPLC) is the preferred method for DFM-Nitro due to its ability to handle non-volatile reaction byproducts (salts, phenols) without thermal stress. The nitro group provides a strong chromophore at 270 nm.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
  • Mobile Phase:

    • Line A: 0.1% Formic Acid in Water (Suppresses phenol ionization).

    • Line B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-12 min: 10%

      
       90% B (Linear ramp)
      
    • 12-15 min: 90% B (Wash)

    • 15-18 min: 10% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Detection: UV @ 270 nm (Primary), 210 nm (Secondary).

  • Sample Prep: Dilute

    
     reaction mixture in 
    
    
    
    ACN. Filter through
    
    
    PTFE.

Critical Insight: The 2,5-difluoro-4-nitrophenol impurity will elute significantly earlier than the DFM-Nitro product due to the polarity of the phenolic hydroxyl group. Ensure the gradient starts at low organic % to resolve this early peak.

Method B: GC-MS (Trace Impurity Analysis)

Rationale: Gas Chromatography is ideal for identifying volatile side-products, but caution is required. The difluoromethoxy ether linkage can be thermally labile.

Protocol:

  • Inlet: Split mode (20:1), Temperature

    
     (Note:  Keep below 
    
    
    
    to prevent decomposition).
  • Column: DB-5ms or HP-5ms (

    
    ).
    
  • Oven Program:

    • 
       hold for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • Detection: MS (EI Source), Scan range 50-500 amu.

  • Self-Validation: Inject a standard of DFM-Nitro. If you observe a peak matching the mass of the phenol (

    
    ), thermal degradation is occurring in the inlet. Lower inlet temperature immediately.
    
Method C: 19F qNMR (Absolute Quantitation)

Rationale: When no certified reference standard exists, quantitative NMR (qNMR) utilizes the distinct fluorine signals to determine absolute purity. DFM-Nitro has a unique


 doublet (

) in proton NMR, but

NMR is cleaner.

Protocol:

  • Solvent: DMSO-

    
     (prevents volatility loss).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ) or 1,2,4,5-Tetrafluorobenzene.
  • Acquisition:

    • Pulse angle:

      
       (to ensure full relaxation).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically
      
      
      ).
    • Scans: 64 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of fluorines,
    
    
    = Molecular weight,
    
    
    = Weight.[1][2][3]

Mechanism of Impurity Formation

Understanding the reaction pathway is essential for interpreting your chromatograms. The synthesis typically involves the difluoromethylation of 2,5-difluoro-4-nitrophenol.

ReactionPathway Phenol Starting Material (2,5-Difluoro-4-nitrophenol) Product Product (DFM-Nitro) Phenol->Product Primary Reaction Impurity1 Impurity A (Unreacted Phenol) Phenol->Impurity1 Incomplete Conv. Impurity2 Impurity B (Over-alkylation / Bis-ether) Phenol->Impurity2 Side Reaction Reagent Reagent (ClCHF2 / NaOH) Reagent->Product

Caption: Synthetic pathway highlighting the origin of critical impurities tracked by HPLC.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
HPLC: Tailing Phenol Peak Acidic silanols interacting with phenolEnsure Mobile Phase A has 0.1% Formic Acid or TFA.
GC-MS: Extra Peak @ M-51 Thermal degradation of

Lower inlet temp to

or switch to HPLC.
qNMR: Baseline Rolling Phase distortion or delay insufficientIncrease

relaxation delay; apply backward linear prediction.
Low Recovery Volatility of DFM-NitroAvoid rotary evaporation to dryness; keep solutions chilled.

References

  • Synthesis and Properties of Difluoromethoxy Arenes: Zafrani, Y. et al. "Difluoromethoxy-arenes: a physicochemical and synthetic study." Journal of Medicinal Chemistry, 2019. [Link]

  • Quantitative NMR Methodology: Bharti, S.K. et al. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. [Link]

  • HPLC Method Development for Nitroaromatics: Snyder, L.R. et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. [Link]

  • Genotoxic Impurity Analysis (ICH M7): International Conference on Harmonisation. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." [Link]

Sources

Comparative

literature review of the applications of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

Intermediate Profile & Applications in Next-Generation Medicinal Chemistry Executive Summary: The "Goldilocks" Fluorinated Motif In the landscape of modern drug discovery, 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene...

Author: BenchChem Technical Support Team. Date: February 2026

Intermediate Profile & Applications in Next-Generation Medicinal Chemistry

Executive Summary: The "Goldilocks" Fluorinated Motif

In the landscape of modern drug discovery, 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (CAS 69291-65-2) has emerged as a critical building block, primarily serving as the precursor to the aniline 4-(difluoromethoxy)-2,5-difluoroaniline (CAS 1341923-15-6) .

This compound addresses a specific optimization bottleneck: the need for a moiety that balances metabolic stability (superior to methoxy) with hydrogen-bonding capability (superior to trifluoromethoxy). While the trifluoromethoxy (-OCF₃) group is a lipophilic dead-end, the difluoromethoxy (-OCHF₂) group acts as a lipophilic hydrogen bond donor, a unique property that enhances binding affinity in kinase inhibitors and GPR17 modulators.

This guide objectively compares this intermediate against its non-fluorinated and fully fluorinated analogs, providing validated protocols for its synthesis and downstream application.

Comparative Technical Analysis

The Bioisosteric Landscape

The selection of the 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene scaffold is rarely accidental; it is a strategic choice to modulate physicochemical properties.

Table 1: Comparative Physicochemical Profile of Analogous Building Blocks

FeatureTarget Compound (-OCHF₂)Comparator A (-OCH₃)Comparator B (-OCF₃)
Structure 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene 1-Methoxy-2,5-difluoro-4-nitrobenzene1-(Trifluoromethoxy)-2,5-difluoro-4-nitrobenzene
Lipophilicity (ClogP) ~2.4 (Moderate) ~1.8 (Low)~3.1 (High)
Metabolic Stability High (Blocks O-dealkylation)Low (Prone to CYP450 O-demethylation)Very High (Inert)
H-Bonding Weak Donor (C-H acts as donor)Acceptor OnlyNone
Electronic Effect Strong EWG (

~ 0.[1]47)
Donor (

~ -0.27)
Strong EWG (

~ 0.35)
Primary Application GPR17 Modulators, Kinase Inhibitors Early-stage hits (often optimized out)CNS drugs (Blood-Brain Barrier penetration)
Mechanistic Insight: Why -OCHF₂?

The "magic" of the difluoromethoxy group lies in the acidity of the C-H bond. The two fluorine atoms withdraw electron density, making the proton sufficiently acidic to act as a weak hydrogen bond donor in the enzyme active site.

  • Case Study: In GPR17 modulators, the transition from a methoxy to a difluoromethoxy group often results in a 10-100 fold increase in half-life (t1/2) due to the blockade of the oxidative dealkylation site, without the steric penalty of a trifluoromethoxy group.

Experimental Protocols

Synthesis of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

Principle: This protocol utilizes a phase-transfer catalyzed alkylation of the phenol precursor using chlorodifluoromethane (Freon-22 or equivalent reagent).

  • Precursor: 2,5-Difluoro-4-nitrophenol.

  • Reagent: Sodium chlorodifluoroacetate (solid source of :CF₂) or ClCHF₂ gas.

Step-by-Step Methodology:

  • Setup: Charge a high-pressure reactor (autoclave) or a standard round-bottom flask equipped with a dry ice condenser (if using gas).

  • Solvation: Dissolve 2,5-difluoro-4-nitrophenol (1.0 eq) in DMF/Water (10:1 ratio). Add K₂CO₃ (2.5 eq).

  • Addition:

    • Method A (Gas): Bubble ClCHF₂ gas through the solution at 60-70°C for 4-6 hours.

    • Method B (Solid Reagent): Add sodium chlorodifluoroacetate (2.0 eq) portion-wise at 70°C.

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

  • Yield: Expect 85-92% as a pale yellow oil/solid.

Reduction to 4-(Difluoromethoxy)-2,5-difluoroaniline

Principle: Selective reduction of the nitro group without defluorination of the -OCHF₂ or aryl-F bonds.

Step-by-Step Methodology:

  • Reaction: Dissolve the nitro compound (1.0 eq) in Ethanol/Water (5:1).

  • Catalyst: Add Iron powder (5.0 eq) and NH₄Cl (0.5 eq).

  • Conditions: Reflux (80°C) for 2 hours. Monitor by TLC/LC-MS.

  • Filtration: Filter hot through Celite to remove iron residues.

  • Isolation: Concentrate filtrate, neutralize with NaHCO₃, extract with DCM.

  • Validation: The product should appear as a white to off-white solid.

    • 1H NMR (CDCl3): Look for the characteristic triplet of the -OCHF₂ proton at

      
       ~6.5 ppm (
      
      
      
      Hz).

Visualizing the Workflow

Synthesis Pathway Diagram

The following diagram illustrates the critical path from raw materials to the active pharmaceutical intermediate (API) precursor.

SynthesisWorkflow Start 2,5-Difluoro-4-nitrophenol (Starting Material) Intermediate 1-(Difluoromethoxy)-2,5-difluoro- 4-nitrobenzene (CAS 69291-65-2) Start->Intermediate Alkylation (Yield ~90%) Reagent ClCHF2 / Base (Difluoromethylation) Reagent->Intermediate Product 4-(Difluoromethoxy)-2,5-difluoroaniline (CAS 1341923-15-6) Intermediate->Product Reduction (Yield ~95%) Reduction Fe / NH4Cl (Nitro Reduction) Reduction->Product App Kinase Inhibitors / GPR17 Modulators (Final API) Product->App SNAr / Coupling

Caption: Figure 1. High-yield synthetic route for the conversion of nitrophenol precursors to the key aniline intermediate.[2]

Decision Logic: When to Use This Intermediate?

Use this logic tree to determine if this building block is appropriate for your lead optimization.

DecisionTree Q1 Does the lead compound have a Methoxy (-OMe) group on the aryl ring? Q2 Is the Methoxy group a metabolic 'soft spot' (high clearance)? Q1->Q2 Yes Q3 Does the binding pocket require a Hydrogen Bond Donor? Q2->Q3 Yes ResultC Retain -OMe or try -CD3 (Deuteration) Q2->ResultC No ResultA Use -OCF3 (Trifluoromethoxy) (Max Lipophilicity, Inert) Q3->ResultA No ResultB Use -OCHF2 (Difluoromethoxy) (Balanced Stability + H-Bond Donor) Q3->ResultB Yes

Caption: Figure 2. Medicinal chemistry decision logic for selecting difluoromethoxy bioisosteres.

References

  • BenchChem. (2025).[3][4] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from .

  • Journal of National Academy of Sciences of Ukraine. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions. Retrieved from .

  • World Intellectual Property Organization. (2024). Patent WO2024104462A1: Gpr17 modulators and uses thereof. Retrieved from .

  • ChemRxiv. (2025).[5] Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from .

  • MDPI Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling novel and complex chemical entities. 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene, a polyfluorinated nitroar...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling novel and complex chemical entities. 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene, a polyfluorinated nitroaromatic compound, is one such molecule that demands rigorous adherence to safety and disposal protocols. The unique combination of a nitro group and multiple carbon-fluorine bonds imparts specific chemical properties that necessitate a carefully planned disposal strategy. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The electron-withdrawing nature of the nitro group, combined with the extreme stability of the C-F bond, renders this class of compounds generally resistant to biological degradation and potentially hazardous.[1][2][3] Therefore, proper disposal is not merely a regulatory formality but a critical component of responsible chemical stewardship.

Hazard Profile and Immediate Safety Protocols

Before handling 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene for any purpose, including disposal, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, data from structurally similar compounds, such as 1-(Difluoromethoxy)-4-nitrobenzene, provide a strong basis for hazard assessment.[4][5]

Personal Protective Equipment (PPE)

Given the hazard classifications, the following minimum PPE is mandatory when handling the compound or its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.[6]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[6][7]

  • Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of splash, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

Emergency First Aid
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and launder it before reuse.[4][6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][6]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5]

  • If swallowed: Rinse the mouth and immediately call a poison center or doctor.[4][5]

Hazard Classification Description Precautionary Statements
Acute Oral Toxicity Harmful if swallowed.[4][5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Skin Corrosion/Irritation Causes skin irritation.[4][5]Wear protective gloves. Wash contaminated skin thoroughly after handling.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[5]
Specific Target Organ Toxicity May cause respiratory irritation.[4][5]Avoid breathing dust/fume/vapors. Use only outdoors or in a well-ventilated area.[5]

Waste Segregation and Containment: A Critical First Step

The principle of waste segregation is paramount in a laboratory setting to prevent dangerous chemical reactions. 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene waste must be treated as a distinct, hazardous waste stream.

Protocol for Waste Segregation:
  • Isolate Halogenated Waste: This compound is a halogenated organic substance. It must be collected in a dedicated waste container labeled "Halogenated Organic Waste."

  • Prevent Incompatible Mixing: Under no circumstances should this waste be mixed with other chemical classes. Nitroaromatic compounds can react violently with certain substances.[8] Specifically, avoid mixing with:

    • Strong oxidizing agents[4][9]

    • Strong bases[9]

    • Non-halogenated organic solvents

    • Aqueous waste

  • Container Selection: Use a designated, properly sealed, and chemically compatible container, typically glass or high-density polyethylene (HDPE). The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene "

    • The primary hazard pictograms (e.g., exclamation mark for irritant/harmful).[10]

On-Site Storage and Handling of Waste

Proper temporary storage of the segregated waste container is crucial until it can be collected by disposal professionals.

  • Storage Location: Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area within or near the laboratory, or inside a ventilated cabinet.[4]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

Final Disposal Methodology: The Rationale for Incineration

Due to the high stability of both the aromatic ring and the carbon-fluorine bonds, fluorinated aromatic compounds are notably resistant to many common chemical and biological degradation methods.[2][11][12] This inherent recalcitrance means that landfilling is not an environmentally responsible option, and standard chemical neutralization may be ineffective.

The recommended and most effective method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.

  • Mechanism of Destruction: Incineration at temperatures typically exceeding 982°C (1800°F) provides sufficient energy to break the stable C-F and C-N bonds, completely destroying the organic molecule.

  • Emission Control: Licensed hazardous waste incinerators are equipped with sophisticated air pollution control systems, including scrubbers and filters. These systems neutralize the acidic gases (such as hydrogen fluoride) and other harmful byproducts generated during combustion, preventing their release into the atmosphere.

Disposal Workflow Diagram

The following diagram outlines the essential decision points and procedural flow for the proper disposal of 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene.

Caption: Disposal workflow for 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene.

Arranging for Final Disposal

Laboratory personnel are responsible for the safe and compliant accumulation of waste, but the final transport and disposal must be handled by certified professionals.

  • Contact EHS: Once the waste container is ready for disposal (e.g., it is full or the project is complete), contact your institution's Environmental Health and Safety (EHS) department.

  • Scheduled Pickup: The EHS department will coordinate with a licensed hazardous waste disposal contractor to arrange for the pickup, transport, and final incineration of the waste, ensuring full compliance with all local, state, and federal regulations.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene is managed safely, responsibly, and in full compliance with established best practices, thereby building a culture of safety and trust within the laboratory.

References

  • Haggblom, M., & Salkinoja-Salonen, M. (2000). Anaerobic degradation of fluorinated aromatic compounds. PubMed.
  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. BenchChem.
  • Key, B. D. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI.
  • Kiel, M., & Engesser, K. H. (n.d.). The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate.
  • Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. PubMed.
  • Vargas, C., et al. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. ResearchGate.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Difluoromethoxy-4-nitrobenzene. Fisher Scientific.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide. BenchChem.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.
  • Gube, M., et al. (n.d.). Exposure to nitroaromatic explosives and health effects during disposal of military waste. ResearchGate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Difluoromethoxy-4-nitrobenzene. Thermo Fisher Scientific.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet: 3,4-Difluoronitrobenzene. Tokyo Chemical Industry.
  • Fluorochem. (2024). Safety Data Sheet: 3,4-Difluoro-2-(difluoromethoxy)nitrobenzene. Fluorochem.
  • Fisher Scientific. (2025). Safety Data Sheet: 3,4-Difluoronitrobenzene. Fisher Scientific.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. Cole-Parmer.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene ≥98,5 %. Carl ROTH.
  • CDH Fine Chemical. (n.d.). 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Princeton EHS. (n.d.). Chemical Incompatibility Chart. Princeton EHS.
  • Stanford Environmental Health & Safety. (2020). Chemical Incompatibility Guide. Stanford Environmental Health & Safety.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

[1] Executive Summary & Chemical Identity Compound: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene Classification: Fluorinated Nitro-Aromatic Intermediate Physical State Warning: Based on structural analogs (e.g., 1-(Di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Compound: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene Classification: Fluorinated Nitro-Aromatic Intermediate Physical State Warning: Based on structural analogs (e.g., 1-(Difluoromethoxy)-4-nitrobenzene, mp ~33°C), this compound is likely a low-melting solid or viscous oil at room temperature.[1] This "phase-change" behavior creates unique contamination risks (sticking to gloves/spatulas) that standard powders do not present.

Core Hazard Mechanism: This molecule combines a Nitro group (


)  with a Difluoromethoxy group (

)
.
  • The Nitro Group: A known pharmacophore for methemoglobinemia (interference with oxygen transport in blood) if absorbed.

  • The Difluoromethoxy Group: Increases lipophilicity (

    
    ), acting as a "Trojan Horse" that facilitates rapid dermal absorption of the toxic nitro moiety.
    

Immediate Action Required: Treat as Acute Toxic (Dermal/Oral) and Severe Irritant .

The PPE Defense System (Layered Protocol)

Do not rely on a single barrier. Use a redundant "Swiss Cheese" model where multiple layers cover the weaknesses of the others.

A. Hand Protection (The Critical Barrier)
  • Primary Risk: Rapid permeation. Nitro-aromatics can permeate thin nitrile in <15 minutes.

  • Protocol: Double-Gloving is Mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection layer - white/blue).[1]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer - distinct color).[1]

    • Change Frequency: Immediately upon any splash. Every 60 minutes during active handling.

    • Why? The

      
       group solvates the polymer matrix of the glove, accelerating the breakthrough of the nitro group.
      
B. Ocular & Respiratory Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient because this compound may exist as a supercooled liquid that can splash around side-shields.

  • Respiratory: All operations must occur inside a certified chemical fume hood .

    • Airflow: Maintain face velocity at 80–100 fpm.

    • Backup: If fume hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.[1]

C. Body Protection
  • Standard: Flame-resistant lab coat (buttoned to throat).[1]

  • Footwear: Closed-toe, non-absorbent material (leather/synthetic leather).[1] No mesh sneakers.[1]

Decision Matrix: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operation scale and physical state of the material.

PPE_Decision_Matrix Start Operation Type Scale Scale / State Start->Scale Small_Solid < 1g (Solid/Powder) Scale->Small_Solid Weighing/Transfer Large_Liq > 1g OR Liquid/Oil Scale->Large_Liq Synthesis/Workup Level_1 LEVEL 1 PROTECTION Standard Fume Hood Double Nitrile Gloves Splash Goggles Lab Coat Small_Solid->Level_1 Level_2 LEVEL 2 PROTECTION High-Flow Fume Hood Double Gloves (Outer: 8mil) Face Shield + Goggles Tyvek Sleeves Large_Liq->Level_2 Check Emergency Protocol (See Section 5) Level_1->Check Spill? Level_2->Check Spill?

Figure 1: PPE Selection Logic based on operational scale and physical state risk.

Operational Protocol: Handling "Sticky" Intermediates

This compound is likely to be a low-melting solid (


).[1] It may melt upon contact with a warm spatula or weighing boat, creating a contamination hazard.

Step-by-Step Weighing Protocol:

  • Preparation:

    • Place a disposable balance enclosure or "secondary containment tray" inside the fume hood.

    • Pre-cool the receiving flask in an ice bath if the compound is oiling out.

  • Anti-Static Measures:

    • Fluorinated compounds often carry high static charges, causing "jumping" powder. Use an anti-static gun on the weighing boat and spatula before touching the compound.

  • Transfer:

    • Use a glass pipette (if liquid/melted) or a PTFE-coated spatula (if solid).[1]

    • Critical Technique: Do not scrape the spatula against the vial rim. This creates aerosols. Tap gently.

  • Decontamination:

    • Immediately wipe the spatula with a Kimwipe soaked in acetone inside the hood. Dispose of the Kimwipe as solid hazardous waste.

Emergency Response: Spill & Exposure
ScenarioImmediate ActionSecondary Action
Skin Contact 1. Drench: Wash with soap and water for 15 mins. 2. Peel: Remove contaminated clothing while washing.[2][3]Seek medical attention.[2][3][4] Mention "Nitro-aromatic absorption risk."
Eye Contact 1. Flush: Eyewash station for 15 mins. Hold eyelids open.Do not rub eyes.[2][5][6] Transport to ER immediately.
Minor Spill (<5g) 1. Isolate: Evacuate hood area. 2. Absorb: Use vermiculite or sand. Do not use paper towels (fire risk).Scoop into a jar labeled "Halogenated Debris." Clean surface with acetone.
Major Spill (>5g) 1. Evacuate: Pull fire alarm if outside hood. 2. Secure: Close lab doors.Call EHS/Hazmat team. Do not attempt cleanup alone.
Disposal Strategy

Proper disposal is critical due to the high stability of the C-F bonds and the toxicity of the nitro group.

  • Waste Stream: Halogenated Organic Waste .

    • Never mix with Non-Halogenated solvents (e.g., Acetone, Methanol) unless the entire container is designated Halogenated.

    • Reasoning: Halogenated waste requires high-temperature incineration (>1100°C) to prevent the formation of dioxins and to fully mineralize the fluorine atoms into HF (which is then scrubbed). Mixing it with non-halogenated waste dilutes the stream and complicates the incineration process.

  • Container Labeling:

    • Must explicitly state: "Contains Fluorinated Nitro-Aromatics."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-(Difluoromethoxy)-4-nitrobenzene (Analogous Structure).[1] MilliporeSigma. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Link

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Organic Wastes.[7][8][9] EPA.gov. Link[1]

  • BenchChem. (2025). Disposal Methodologies for Halogenated Nitroaromatic Compounds.Link[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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